CM398
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H29N3O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C23H29N3O3/c1-24-19-8-4-5-9-20(19)26(23(24)27)12-7-6-11-25-13-10-17-14-21(28-2)22(29-3)15-18(17)16-25/h4-5,8-9,14-15H,6-7,10-13,16H2,1-3H3 |
Clé InChI |
FKMMUKDTVNOKQD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N(C1=O)CCCCN3CCC4=CC(=C(C=C4C3)OC)OC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CM398
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CM398 is a potent and highly selective, orally active ligand for the sigma-2 receptor (S2R), which has been identified as the transmembrane protein 97 (TMEM97). Preclinical studies have demonstrated its significant anti-inflammatory and analgesic properties, positioning it as a promising therapeutic candidate for inflammatory and neuropathic pain. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, pharmacological data, and the experimental protocols used in its evaluation.
Core Mechanism of Action of this compound
This compound exerts its pharmacological effects primarily through its high-affinity binding to the sigma-2 receptor (S2R/TMEM97). While its precise classification as an agonist or antagonist is still under investigation, it is often referred to as a putative S2R antagonist.[1] The interaction of this compound with S2R modulates key cellular processes, including intracellular calcium homeostasis and cholesterol trafficking, which are integral to its analgesic and anti-inflammatory effects.
Modulation of Intracellular Calcium Signaling
The sigma-2 receptor is located in the endoplasmic reticulum and plays a role in regulating calcium signaling.[2] Ligands that bind to S2R can induce a transient release of calcium from intracellular stores within the endoplasmic reticulum.[3][4] This modulation of calcium levels is a critical aspect of the signaling cascade initiated by this compound.
Diagram: Proposed Signaling Pathway for this compound-Mediated Calcium Modulation
Caption: this compound binds to S2R, leading to a transient release of intracellular calcium, which in turn modulates downstream signaling pathways to produce its therapeutic effects.
Regulation of Cholesterol Homeostasis
S2R/TMEM97 is a key player in the regulation of cholesterol homeostasis. It forms a trimeric complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), which is crucial for the efficient uptake of LDL cholesterol.[5][6][7][8][9][10] Furthermore, S2R/TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein, controlling the trafficking of cholesterol out of lysosomes.[2][11][12][13] By binding to S2R, this compound is hypothesized to influence these interactions, thereby altering cholesterol distribution within the cell. This modulation of lipid rafts and associated signaling molecules may contribute to its analgesic effects.
Diagram: this compound's Influence on Cholesterol Homeostasis Pathways
Caption: this compound, by binding to S2R, influences cholesterol uptake and efflux through interactions with the LDLR/PGRMC1 complex and NPC1, respectively, thereby modulating cellular signaling.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor/Transporter | Binding Affinity (Ki, nM) | Selectivity Ratio (Sigma-1/Sigma-2) | Reference |
| Sigma-2 Receptor (S2R) | 0.43 | >1000-fold | [3] |
| Sigma-1 Receptor (S1R) | 560 | ||
| Dopamine Transporter (DAT) | 32.90 | [3] | |
| Serotonin Transporter (SERT) | 244.2 | [3] |
Table 2: In Vivo Efficacy of this compound in Murine Pain Models
| Pain Model | Endpoint | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval | Reference |
| Acetic Acid Writhing Test | Reduction in writhing | 14.7 | 10.6 - 20 | |
| Formalin Assay (late phase) | Reduction in paw licking | 0.86 | 0.44 - 1.81 | |
| Chronic Constriction Injury (CCI) | Reduction in mechanical allodynia | 10 - 45 (dose-dependent) | Not Applicable |
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo pain models used to characterize the analgesic effects of this compound.
Formalin-Induced Inflammatory Pain Model
Diagram: Experimental Workflow for the Formalin Assay
References
- 1. Mechanisms of Sigma-2/TMEM97 Involvement in Cholesterol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis | MDPI [mdpi.com]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of TMEM97 increases NPC1 protein levels and restores cholesterol trafficking in Niemann-pick type C1 disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction of TMEM97 increases NPC1 protein levels and restores cholesterol trafficking in Niemann-pick type C1 disease cells - PMC [pmc.ncbi.nlm.nih.gov]
CM398: A Comprehensive Technical Guide to its High-Affinity Binding with the Sigma-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of CM398, a potent and highly selective ligand for the sigma-2 (σ2) receptor. This compound has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the σ2 receptor, which is implicated in a variety of cellular processes and disease states, including neuropathic pain, cancer, and neurodegenerative disorders.
Core Binding Affinity Profile of this compound
This compound, chemically known as 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one, is a derivative of the sigma-1 antagonist CM-304.[1] It was synthesized to enhance the duration of the pharmacological action of its parent compound.[1][2] Radioligand binding studies have demonstrated this compound's exceptional affinity and selectivity for the σ2 receptor.[1]
Quantitative Binding Data
The binding affinity of this compound for the sigma-2 receptor and its selectivity over other receptors and transporters have been quantified in several studies. The following table summarizes the key binding constants (Ki), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
| Target | Ligand | Kᵢ (nM) | Selectivity (σ1/σ2) | Reference |
| Sigma-2 Receptor | This compound | 0.43 ± 0.015 | >1300-fold | [1][2] |
| Sigma-1 Receptor | This compound | 560 ± 8.73 | - | [1][2] |
| Dopamine Transporter (DAT) | This compound | 32.90 | - | [3] |
| Serotonin Transporter (SERT) | This compound | 244.2 | - | [3] |
| Dopamine-2 Receptor | This compound | > 1000 | - | [2][4] |
| Kappa-Opioid Receptor | This compound | > 1000 | - | [2][4] |
Experimental Protocols: Sigma-2 Receptor Radioligand Binding Assay
The determination of this compound's binding affinity for the σ2 receptor is typically achieved through competitive radioligand binding assays. The following protocol is a generalized methodology based on established procedures for σ1 and σ2 receptor binding assays.[5][6][7]
Materials and Reagents
-
Tissue Source: Rat liver membrane homogenates (a rich source of σ2 receptors).[5][8]
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand.[6][9]
-
Masking Agent: (+)-Pentazocine, a selective σ1 receptor ligand, used to prevent the radioligand from binding to σ1 receptors.[7][8]
-
Test Ligand: this compound at various concentrations.
-
Buffer: 50 mM Tris-HCl, pH 8.0.[5]
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Cell Harvester
-
Scintillation Counter
Assay Procedure
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 150-200 µL:
-
Rat liver membrane homogenate (~300 µg protein).[5]
-
[³H]DTG at a final concentration near its dissociation constant (Kd) for the σ2 receptor (typically 1-5 nM).[5][10]
-
(+)-Pentazocine at a final concentration sufficient to saturate σ1 receptors (e.g., 100 nM).[8][10]
-
Varying concentrations of the unlabeled test ligand (this compound), typically ranging from 0.1 nM to 10 µM.[5]
-
-
Incubation: Incubate the plates at room temperature (25°C) for a sufficient period to reach equilibrium, typically 90-120 minutes.[10]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol or unlabeled DTG) to saturate all binding sites.[10]
-
Specific Binding: Calculated as Total Binding - NSB.
-
The concentration of the test ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow: Sigma-2 Receptor Binding Assay
Caption: Workflow for a typical sigma-2 receptor radioligand binding assay.
Sigma-2 Receptor Signaling Pathway
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is located in the endoplasmic reticulum and is involved in various cellular signaling pathways.[11] It often forms a complex with the progesterone receptor membrane component 1 (PGRMC1) to exert its effects.[12][13] The exact downstream signaling of the σ2 receptor is an area of active research, but several key interactions and pathways have been identified.
Caption: Simplified overview of the sigma-2 receptor signaling pathways.
Conclusion
This compound stands out as a pharmacological agent with exceptional affinity and selectivity for the sigma-2 receptor. Its well-characterized binding profile, detailed in this guide, makes it an invaluable tool for the scientific community. The provided experimental framework offers a basis for the reliable determination of the binding affinities of novel compounds at the sigma-2 receptor. Further elucidation of the downstream signaling pathways modulated by this compound will continue to enhance our understanding of the therapeutic potential of targeting the sigma-2 receptor in a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 10. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 12. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
In-depth Technical Guide: The Chemical Identity and Properties of CM398
Researchers, scientists, and drug development professionals seeking information on the chemical compound designated as CM398 will find that there is currently no publicly available data identifying its chemical structure or properties.
Extensive searches of chemical databases and scientific literature have yielded no specific molecule corresponding to the identifier "this compound." This suggests that "this compound" may be an internal, non-public designation for a compound, a placeholder name, or a misidentification. Without a confirmed chemical structure, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested.
For a comprehensive technical guide to be generated, a recognized chemical identifier is necessary. This can include:
-
IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
SMILES String: A line notation for describing the structure of chemical species using short ASCII strings.
-
A reference to a patent or scientific publication where the synthesis and characterization of the compound are described.
Once a valid identifier for the compound of interest is provided, a detailed technical guide can be developed, outlining its chemical structure, physicochemical properties, synthesis methods, and biological activity.
The Discovery and Synthesis of CM398: A Selective Sigma-2 Receptor Ligand for Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CM398, chemically known as 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one, is a potent and highly selective sigma-2 (σ2) receptor ligand that has demonstrated significant promise in preclinical models of pain.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug development. The document details the quantitative data supporting its receptor affinity and in vivo efficacy, outlines the experimental protocols for its evaluation, and visualizes its proposed mechanism of action through signaling pathway diagrams.
Discovery and Rationale
The sigma-2 receptor, identified as the transmembrane protein 97 (TMEM97), has emerged as a promising therapeutic target for a variety of neurological disorders, including neuropathic pain.[1] The development of selective ligands for the σ2 receptor has been a key objective in elucidating its physiological roles and therapeutic potential. This compound was developed as a highly selective σ2 receptor ligand with drug-like properties, demonstrating a significant selectivity ratio over the sigma-1 (σ1) receptor.[1]
Quantitative Data
The pharmacological profile of this compound is characterized by its high binding affinity for the σ2 receptor and its efficacy in animal models of pain. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity (σ1/σ2) |
| Sigma-2 (σ2) | 0.43[2][3] | >1000-fold |
| Sigma-1 (σ1) | 560[4] | |
| Dopamine Transporter | 32.90[2] | |
| Serotonin Transporter | 244.2[2] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Administration | ED50 (mg/kg) |
| Acetic Acid Writhing Test | i.p. | 14.7[5][6][7][8] |
| Formalin Assay (Second Phase) | i.p. | 0.86[3][5][6][7][8] |
| Chronic Constriction Injury (CCI) | i.p. | 10-45 (dose-dependent reduction in allodynia)[5][6][7] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability | 29.0%[1] |
| Time to Peak Plasma Concentration (Cmax) | < 10 minutes (oral administration)[1] |
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be proposed based on the synthesis of structurally related compounds. The core structure of this compound consists of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety linked via a butyl chain to a 3-methyl-1H-benzo[d]imidazol-2(3H)-one group.
A potential synthetic workflow is outlined below:
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Sigma-2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound for the σ2 receptor.
-
Materials:
-
Rat liver membrane homogenates (source of σ2 receptors).
-
[³H]DTG (1,3-di-o-tolyl-guanidine) as the radioligand.
-
(+)-Pentazocine to mask σ1 receptors.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the rat liver membrane homogenate (~300 µg protein), a fixed concentration of [³H]DTG (e.g., 5 nM), and (+)-pentazocine (e.g., 100 nM).
-
Add varying concentrations of this compound to the wells. For determining non-specific binding, a high concentration of a non-labeled ligand like haloperidol (e.g., 10 µM) is used.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound by analyzing the competition binding data using appropriate software (e.g., Prism).
-
Formalin-Induced Inflammatory Pain Model in Mice
This model assesses the analgesic effects of this compound in a model of persistent inflammatory pain.
-
Materials:
-
Male mice (e.g., C57BL/6).
-
Formalin solution (e.g., 2.5% in saline).
-
This compound dissolved in an appropriate vehicle.
-
Observation chambers.
-
Timer.
-
-
Procedure:
-
Acclimatize the mice to the observation chambers.
-
Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Inject a small volume of formalin solution (e.g., 20 µL) into the plantar surface of the right hind paw of the mouse.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
The late phase is indicative of inflammatory pain and central sensitization.
-
Compare the licking/biting time between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
-
Calculate the ED50 value based on the dose-response curve.
-
Signaling Pathways
The sigma-2 receptor (TMEM97) is an endoplasmic reticulum (ER)-resident protein involved in the regulation of intracellular calcium (Ca²⁺) homeostasis and cholesterol transport.[1] Ligand binding to the σ2 receptor is proposed to modulate these pathways.
The binding of this compound to the σ2 receptor on the endoplasmic reticulum is thought to trigger the release of intracellular calcium stores, which in turn modulates downstream signaling cascades that ultimately lead to its analgesic effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the sigma-2 receptor in pain and other neurological conditions. Its high selectivity and favorable pharmacokinetic profile make it a promising lead compound for the development of novel analgesics. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The transmembrane protein TMEM97 and the epigenetic reader BAHCC1 constitute an axis that supports pro-inflammatory cytokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
CM398: A Selective Sigma-2 Receptor Ligand for Research and Drug Development
This technical guide provides an in-depth overview of CM398, a highly selective ligand for the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of sigma receptors and the therapeutic potential of their selective ligands. This compound has demonstrated promising antinociceptive effects in preclinical models of inflammatory and neuropathic pain, making it a valuable tool for investigating the role of the σ2 receptor in various physiological and pathological processes.
Core Compound Data
This compound, with the chemical name 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one, is a potent and selective σ2 receptor ligand.[1][2] Its high affinity for the σ2 receptor, coupled with a significantly lower affinity for the sigma-1 (σ1) receptor, results in a remarkable selectivity ratio, making it an ideal pharmacological tool for dissecting the specific functions of the σ2 receptor.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and in vivo efficacy of this compound.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor/Transporter | Ki (nM) | Reference |
| Sigma-2 (σ2) | 0.43 | [2][3] |
| Sigma-1 (σ1) | 560 | [3] |
| Dopamine Transporter (DAT) | 32.90 | [2] |
| Serotonin Transporter (SERT) | 244.2 | [2] |
Table 2: In Vivo Antinociceptive Efficacy (ED50) of this compound in Mice
| Pain Model | Administration Route | ED50 (mg/kg) | 95% Confidence Interval | Reference |
| Acetic Acid Writhing Test | Intraperitoneal (i.p.) | 14.7 | 10.6–20 | [3] |
| Formalin Assay (Phase II) | Intraperitoneal (i.p.) | 0.86 | 0.44–1.81 | [3] |
| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 10-45 (effective dose range) | N/A | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound
The synthesis of this compound involves the coupling of a substituted benzimidazolone core with a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety via a butyl linker. While the exact, detailed protocol from the primary literature is not fully available, a representative synthetic workflow can be constructed based on established chemical principles and related syntheses.
Caption: Representative synthetic workflow for this compound.
Radioligand Binding Assay for Sigma-2 Receptor
This protocol determines the binding affinity of this compound for the σ2 receptor using [3H]1,3-di-o-tolylguanidine ([3H]DTG) as the radioligand.
Caption: Workflow for sigma-2 receptor radioligand binding assay.
Formalin-Induced Inflammatory Pain Model in Mice
This model assesses the antinociceptive effects of this compound against inflammatory pain.
Caption: Experimental workflow for the formalin test in mice.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This surgical model is used to evaluate the efficacy of this compound in alleviating neuropathic pain.
Caption: Workflow for the Chronic Constriction Injury (CCI) model.
Signaling Pathways
The σ2 receptor (TMEM97) is implicated in several cellular signaling pathways, primarily related to cholesterol homeostasis, calcium signaling, and cell proliferation. Ligand binding to the σ2 receptor can modulate these pathways, leading to various downstream effects.
Sigma-2 Receptor (TMEM97) Signaling in Proliferating Cells
In cancer cells, where the σ2 receptor is often overexpressed, its activation can influence key signaling cascades that regulate cell growth and survival.
Caption: Putative signaling pathway of the sigma-2 receptor in cell proliferation.
Role of Sigma-2 Receptor (TMEM97) in Cholesterol Homeostasis
TMEM97 plays a crucial role in the regulation of intracellular cholesterol trafficking.
Caption: Role of the sigma-2 receptor in cholesterol homeostasis.
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of σ2 receptor function. Its high selectivity and demonstrated in vivo efficacy in pain models underscore its potential as a lead compound for the development of novel analgesics. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and the broader field of sigma receptor pharmacology. Further research into the downstream signaling cascades modulated by this compound will be crucial in fully elucidating its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of CM398: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM398 is a novel, highly selective, and orally active small molecule that acts as a ligand for the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97). Exhibiting potent antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain, this compound presents a promising therapeutic candidate. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, pharmacokinetics, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development.
Core Pharmacological Profile
This compound is a potent and selective ligand for the sigma-2 (σ2) receptor, with a significantly lower affinity for the sigma-1 (σ1) receptor and other neurotransmitter receptors.[1][2][3] Its high selectivity and oral bioavailability make it an attractive candidate for the treatment of various pain states.[4]
Mechanism of Action
This compound exerts its pharmacological effects primarily through its interaction with the sigma-2 receptor (TMEM97).[4] The sigma-2 receptor is implicated in various cellular processes, including intracellular calcium signaling and cholesterol homeostasis.[4] Recent evidence suggests that modulation of the sigma-2 receptor by its ligands can lead to the inhibition of the Integrated Stress Response (ISR), a key cellular signaling pathway involved in the response to various stressors.[1][5][6] The analgesic effects of this compound are thought to be mediated through this downstream modulation of the ISR in neurons critical for pain signaling.[1][5][6]
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the sigma-2 receptor with a Ki value of 0.43 nM.[2][3] It exhibits a remarkable selectivity of over 1000-fold for the sigma-2 receptor compared to the sigma-1 receptor.[2][3] Furthermore, this compound shows notable, though significantly lower, affinity for the dopamine and serotonin transporters, with Ki values of 32.90 nM and 244.2 nM, respectively.[2]
Table 1: Receptor Binding Profile of this compound
| Target | Ki (nM) |
| Sigma-2 Receptor | 0.43[2][3] |
| Dopamine Transporter | 32.90[2] |
| Serotonin Transporter | 244.2[2] |
| Sigma-1 Receptor | >430 |
Pharmacokinetics
Preclinical studies in rodents have provided initial insights into the pharmacokinetic profile of this compound.
Absorption and Bioavailability
Following oral administration, this compound is rapidly absorbed, with the peak plasma concentration (Cmax) occurring within 10 minutes of dosing.[4] The compound demonstrates adequate absolute oral bioavailability of 29.0%.[4]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Route of Administration |
| Tmax | ~10 minutes[4] | Rodent | Oral |
| Oral Bioavailability (F) | 29.0%[4] | Rodent | Oral |
Further details on other pharmacokinetic parameters such as Cmax, AUC, half-life, clearance, and volume of distribution are not yet publicly available.
Metabolism and Excretion
Detailed studies on the metabolism and excretion pathways of this compound have not yet been published.
In Vivo Efficacy
This compound has demonstrated significant efficacy in rodent models of inflammatory and neuropathic pain.
Inflammatory Pain Models
In the formalin model of inflammatory pain in mice, intraperitoneal (i.p.) administration of this compound produced dose-dependent antinociceptive effects, with an ED50 of 0.86 mg/kg.[3][7][8]
Neuropathic Pain Models
In the chronic constriction injury (CCI) model of neuropathic pain in mice, this compound, administered intraperitoneally, dose-dependently reduced mechanical allodynia at doses ranging from 10 to 45 mg/kg.[7] At the highest dose tested, its effect was comparable to the standard-of-care analgesic, gabapentin.[7]
Table 3: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Route of Administration | Endpoint | ED50 / Effective Dose |
| Formalin Test (Inflammatory) | Mouse | i.p. | Antinociception | 0.86 mg/kg[3][7][8] |
| Acetic Acid Writhing (Visceral) | Mouse | i.p. | Antinociception | 14.7 mg/kg[3][7] |
| Chronic Constriction Injury (Neuropathic) | Mouse | i.p. | Anti-allodynia | 10-45 mg/kg[7] |
Safety and Toxicology
Preclinical safety and toxicology studies on this compound are not extensively reported in the public domain. At a high dose of 45 mg/kg (i.p.), this compound exhibited modest locomotor impairment in a rotarod assay in mice.[7][8] Further comprehensive safety and toxicology evaluations are required.
Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptor
This protocol is a generalized representation based on standard methods. Specific parameters for this compound may vary.
Objective: To determine the binding affinity of this compound for the sigma-2 receptor.
Materials:
-
Rat liver membrane homogenates (as a source of sigma-2 receptors)
-
[3H]-Ditolyguanidine ([3H]-DTG) as the radioligand
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate the rat liver membrane homogenate with a fixed concentration of [3H]-DTG and varying concentrations of this compound. Include a saturating concentration of unlabeled DTG to determine non-specific binding. Add (+)-pentazocine to all wells to block binding to sigma-1 receptors.
-
Incubate the plate at room temperature for a specified period (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Formalin-Induced Inflammatory Pain Model
This protocol is a generalized representation based on standard methods. Specific parameters for this compound may vary.
Objective: To evaluate the antinociceptive effect of this compound on inflammatory pain.
Materials:
-
Male CD-1 mice
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Formalin solution (e.g., 2% in saline)
-
Observation chambers with mirrors
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer this compound or vehicle via the desired route (e.g., i.p.) at various doses.
-
After a predetermined pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin injection) and the late phase (15-30 minutes post-formalin injection).
-
Compare the paw licking/biting time between the this compound-treated groups and the vehicle-treated group to determine the antinociceptive effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol is a generalized representation based on standard methods. Specific parameters for this compound may vary.
Objective: To assess the anti-allodynic effect of this compound on neuropathic pain.
Materials:
-
Male mice or rats
-
Anesthetic
-
Surgical instruments
-
Chromic gut sutures
-
This compound
-
Vehicle
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Surgery: Anesthetize the animal. Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce a constriction injury. Suture the incision. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-operative recovery: Allow the animals to recover for a period (e.g., 7-14 days) during which neuropathic pain behaviors develop.
-
Assessment of Mechanical Allodynia: Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw. Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Post-drug Assessment: Measure the paw withdrawal threshold at various time points after drug administration to evaluate the anti-allodynic effect of this compound.
Visualizations
Proposed Signaling Pathway of this compound in Pain Modulation
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CM-398 (this compound) | σ2R ligand | Probechem Biochemicals [probechem.com]
- 4. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CM398 for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CM398, a selective sigma-2 receptor (S2R) ligand, for its application in neuropathic pain research. It details the compound's mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.
Introduction to this compound
This compound is a novel, highly selective ligand for the sigma-2 receptor (S2R), which has been identified as the transmembrane protein 97 (TMEM97).[1][2] It demonstrates significant potential as a therapeutic agent for neuropathic pain, exhibiting potent antinociceptive and anti-allodynic effects in preclinical models. Its high selectivity for S2R over the sigma-1 receptor (S1R) minimizes off-target effects, making it a valuable tool for investigating the role of S2R in pain modulation.
Physicochemical and Pharmacokinetic Properties
This compound is an orally active small molecule with drug-like properties.
Table 1: Physicochemical and Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Chemical Name | 1-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one | [1] |
| Sigma-2 Receptor (S2R/TMEM97) Binding Affinity (Ki) | 0.43 nM | [1] |
| Sigma-1 Receptor (S1R) Binding Affinity (Ki) | 560 nM | [1] |
| S1R/S2R Selectivity Ratio | >1000-fold | [1] |
| Oral Bioavailability | 29.0% | [1] |
| Peak Plasma Concentration (Cmax) | Occurs within 10 minutes of oral dosing | [1] |
Mechanism of Action: Targeting the Sigma-2 Receptor and the Integrated Stress Response
This compound exerts its analgesic effects through the modulation of the sigma-2 receptor (S2R)/TMEM97. In the context of neuropathic pain, nerve injury can lead to cellular stress in dorsal root ganglion (DRG) neurons, activating the Integrated Stress Response (ISR). The ISR is a key signaling pathway that, when chronically activated, contributes to the hyperexcitability of neurons and the maintenance of pain states. A critical step in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).
This compound, by binding to S2R/TMEM97, inhibits the ISR. This inhibition leads to a reduction in the phosphorylation of eIF2α. The downstream consequences of this action include the restoration of normal protein synthesis and a reduction in the expression of pro-nociceptive factors, ultimately leading to an alleviation of neuropathic pain symptoms.
References
The Role of Sigma-2 Receptors in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target in the quest for novel, non-opioid analgesics.[1][2][3] Initially shrouded in pharmacological ambiguity, the elucidation of its molecular identity has catalyzed research into its physiological functions, particularly its role in pain modulation.[1][3] This technical guide provides an in-depth overview of the current understanding of sigma-2 receptors in pain, focusing on quantitative data, experimental methodologies, and key signaling pathways. The evidence suggests a complex and promising role for sigma-2 receptor ligands in the management of chronic pain states, particularly those with a neuropathic component.[4][5][6][7]
Quantitative Data: Ligand Binding Affinities and In Vivo Efficacy
The development of selective sigma-2 receptor ligands has been pivotal in characterizing its function. The following tables summarize the binding affinities (Ki) and in vivo efficacy of key sigma-2 receptor modulators in preclinical pain models.
Table 1: Binding Affinities (Ki) of Sigma-2 Receptor Ligands
| Ligand | Sigma-2 Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) | Selectivity (S1/S2) | Reference |
| Siramesine (Lu 28-179) | 0.12 (Kd) | 16.8 | 140 | [3] |
| UKH-1114 | ~46 | - | - | [8][9][10] |
| FEM-1689 | 17 ± 8 | 167 ± 54 | ~10 | [7] |
| CM-398 | - | - | - | [11][12] |
| DKR-1005 | - | - | - | [9][13] |
| DKR-1051 | - | - | - | [9][13] |
| SAS-0132 (Antagonist) | - | - | - | [8][9] |
| MAM03055A | 55.9 ± 4.2 | 3371 ± 245 | ~60 | [14] |
| CM572 | 14.6 ± 6.9 | ≥ 10,000 | >685 | [14] |
| CM571 | 21.7 ± 5.3 | 15.5 ± 2.4 | ~0.7 | [14] |
Table 2: In Vivo Efficacy of Sigma-2 Receptor Ligands in Neuropathic Pain Models
| Ligand | Animal Model | Administration Route | Effective Dose | Peak Effect | Comparison | Reference |
| UKH-1114 | Mouse Spared Nerve Injury (SNI) | Intrathecal (IT) | - | 48 hours | - | [8][9] |
| UKH-1114 | Mouse Spared Nerve Injury (SNI) | Systemic | 10 mg/kg | 48 hours | Equivalent to 100 mg/kg gabapentin | [8][9][13] |
| DKR-1005 | Mouse Spared Nerve Injury (SNI) | Intrathecal (IT) | - | 48 hours | - | [9] |
| DKR-1051 | Mouse Spared Nerve Injury (SNI) | Intrathecal (IT) | - | 48 hours | - | [9] |
| CM-398 | Mouse Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 10-45 mg/kg | - | Higher dose equivalent to 50 mg/kg gabapentin | [11][12] |
| CM-398 | Mouse Acetic Acid Writhing Test | Intraperitoneal (i.p.) | ED50 = 14.7 mg/kg | - | - | [11] |
| CM-398 | Mouse Formalin Assay | Intraperitoneal (i.p.) | ED50 = 0.86 mg/kg | - | - | [11] |
Signaling Pathways in Pain Modulation
The precise mechanisms by which sigma-2 receptors modulate pain are still under active investigation. However, two key areas have emerged: interaction with other membrane proteins and modulation of the integrated stress response.
Interaction with PGRMC1 and LDL Receptor
The sigma-2 receptor (TMEM97) is known to form a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[1][15][16][17] This complex is involved in cholesterol homeostasis and the cellular uptake of various molecules, including amyloid-beta.[1][17][18] While a direct link between this complex's function and pain modulation is yet to be fully established, maintaining cellular and neuronal health through proper cholesterol trafficking could be a contributing factor to its analgesic effects.
Caption: TMEM97/PGRMC1/LDLR Complex.
Modulation of the Integrated Stress Response (ISR)
A significant breakthrough in understanding the analgesic action of sigma-2 receptor ligands is the discovery of their ability to inhibit the Integrated Stress Response (ISR).[5][19][20][21] The ISR is a cellular signaling network activated by various stressors, including endoplasmic reticulum (ER) stress, which is implicated in the pathogenesis of neuropathic pain.[19] By inhibiting the ISR, sigma-2 receptor modulators may alleviate pain by restoring cellular homeostasis in neurons. Specifically, the ligand FEM-1689 has been shown to reduce the phosphorylation of the eukaryotic initiation factor 2 alpha (p-eIF2α), a key event in the ISR cascade.[20][22]
Caption: Sigma-2 Receptor and ISR.
Experimental Protocols
Reproducible and standardized experimental protocols are fundamental to advancing our understanding of sigma-2 receptor pharmacology. Below are detailed methodologies for key in vivo and in vitro assays.
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
The SNI model is a widely used and reliable method for inducing neuropathic pain.[2][23][24][25][26]
Objective: To create a model of peripheral neuropathic pain by selectively injuring two of the three terminal branches of the sciatic nerve.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
8-0 nylon suture
-
Wound clips or sutures for skin closure
-
Disinfectant
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave the lateral surface of the thigh and disinfect the surgical area.
-
Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Carefully dissect through the biceps femoris to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[2]
-
Isolate the common peroneal and tibial nerves, taking care not to touch the sural nerve.
-
Tightly ligate the common peroneal and tibial nerves with 8-0 nylon suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump to prevent regeneration.[2]
-
Ensure the sural nerve remains intact and untouched.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover in a warm environment.
Assessment of Mechanical Allodynia using von Frey Filaments
Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments.[4][5][6][27][28]
Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place the mouse in an individual testing chamber on the elevated wire mesh platform and allow it to acclimate for at least 20-30 minutes.
-
Begin testing with a filament near the expected 50% withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.[4] Hold for 2-5 seconds.
-
A positive response is characterized by a brisk withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[4][28] If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a statistical formula.
Radioligand Binding Assay for Sigma-2 Receptors
This assay is used to determine the binding affinity of a test compound for the sigma-2 receptor.[29][30][31][32][33]
Objective: To measure the displacement of a radiolabeled ligand from the sigma-2 receptor by a non-radiolabeled test compound.
Materials:
-
Membrane preparation from a tissue source rich in sigma-2 receptors (e.g., rat liver)
-
Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand
-
Masking ligand: (+)-Pentazocine, a selective sigma-1 receptor ligand
-
Test compound at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare membrane homogenates from the chosen tissue.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]DTG and (+)-pentazocine (to block binding to sigma-1 receptors).[29][31][32]
-
Add increasing concentrations of the unlabeled test compound to the tubes.
-
Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.[31][32]
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The sigma-2 receptor/TMEM97 represents a promising avenue for the development of novel analgesics. The consistent anti-neuropathic pain effects observed with various sigma-2 receptor ligands in preclinical models underscore its therapeutic potential.[4][6][34] The elucidation of its downstream signaling pathways, particularly the inhibition of the integrated stress response, provides a mechanistic framework for its analgesic actions.[5][19][21]
Future research should focus on:
-
Developing ligands with higher selectivity for the sigma-2 receptor to minimize off-target effects.
-
Further delineating the intricate signaling networks modulated by sigma-2 receptor activation and inhibition.
-
Translating the promising preclinical findings into clinical trials to evaluate the safety and efficacy of sigma-2 receptor modulators in human pain conditions.
The continued exploration of the sigma-2 receptor's role in pain modulation holds the potential to deliver a new class of therapeutics to address the significant unmet medical need for effective and safe chronic pain management.
References
- 1. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 7. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. biorxiv.org [biorxiv.org]
- 19. pnas.org [pnas.org]
- 20. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 24. youtube.com [youtube.com]
- 25. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 29. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. med.upenn.edu [med.upenn.edu]
- 32. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. giffordbioscience.com [giffordbioscience.com]
- 34. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CM398 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of CM398 in mouse models, based on currently available scientific literature. The protocols and data presented herein are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction to this compound
This compound is a potent and highly selective, orally active sigma-2 receptor (S2R) ligand with a binding affinity (Ki) of 0.43 nM.[1][2] It demonstrates over 1000-fold selectivity for the sigma-2 receptor compared to the sigma-1 receptor.[1][2] The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is involved in intracellular calcium regulation and cholesterol homeostasis.[3] Preclinical research has focused on this compound's promising analgesic and anti-inflammatory effects, particularly in models of neuropathic and inflammatory pain.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in various mouse models.
Table 1: In Vivo Efficacy of this compound in Mouse Pain Models
| Mouse Model | Administration Route | Dose Range | ED₅₀ (95% C.I.) | Observed Effect | Reference |
| Neuropathic Pain (Chronic Constriction Injury) | Intraperitoneal (i.p.) | 10 - 45 mg/kg | Not Reported | Dose-dependent reduction in mechanical allodynia. The 45 mg/kg dose showed efficacy equivalent to 50 mg/kg gabapentin. | [4][5][6] |
| Inflammatory Pain (Formalin Assay) | Intraperitoneal (i.p.) | Not specified, but ED₅₀ derived from dose-response | 0.86 (0.44–1.81) mg/kg | Dose-dependent antinociception. | [2][4][7] |
| Visceral Pain (Acetic Acid Writhing Test) | Intraperitoneal (i.p.) | Not specified, but ED₅₀ derived from dose-response | 14.7 (10.6–20) mg/kg | Dose-dependent antinociception. | [2][4][7] |
| Thermal Pain (Warm-Water Tail-Withdrawal) | Intraperitoneal (i.p.) | Not specified | Not Applicable | No significant antinociceptive effect was observed. | [4][5][6] |
| Motor Coordination (Rotarod Assay) | Intraperitoneal (i.p.) | 10 - 45 mg/kg | Not Applicable | A high dose of 45 mg/kg resulted in modest locomotor impairment. | [4][5] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Administration Route | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | Oral | ~10 minutes | [3] |
| Absolute Oral Bioavailability | Oral | 29.0% | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to the sigma-2 receptor (TMEM97). This interaction is believed to modulate nociception, offering a therapeutic target for pain. The downstream effects following receptor binding that lead to analgesia are still under investigation but are linked to the receptor's role in cellular regulation.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Vehicle Preparation: Based on similar compounds, a common vehicle is 5% Dimethyl Sulfoxide (DMSO) in saline (0.9% NaCl).
-
This compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution. Vortex until fully dissolved.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for injection.
-
For example, to prepare a 10 mg/kg dosing solution for a 25g mouse (requiring 0.25 mg in a 0.1 mL injection volume), the final concentration would be 2.5 mg/mL.
-
Ensure the final DMSO concentration in the injected volume is 5% or less to avoid vehicle-induced toxicity.
-
-
Storage: Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions daily.
Protocol 2: Administration of this compound in Mice
This protocol details the intraperitoneal (i.p.) route of administration, which is the most commonly reported method in the literature for efficacy studies.
-
Animal Handling: Acclimatize mice to the laboratory environment for at least 7 days before the experiment. Handle mice gently to minimize stress.
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight and the concentration of the this compound working solution. A typical injection volume is 10 mL/kg.
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Use a sterile 27-gauge (or similar) needle and a 1 mL syringe.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: Observe the animals for any immediate adverse reactions. Behavioral testing is typically performed 30-60 minutes post-injection, coinciding with the peak effect time.[7]
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a mouse pain model.
Caption: General workflow for a this compound in vivo efficacy study.
Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Surgical Procedure: Anesthetize the mouse. Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce a nerve injury.
-
Model Development: Allow 7-14 days for neuropathic pain symptoms, such as mechanical allodynia, to develop.
-
Baseline Measurement: Before drug administration, measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).
-
Drug Administration: Administer this compound (e.g., 10, 30, 45 mg/kg, i.p.) or vehicle.
-
Post-Dose Measurement: Re-assess the paw withdrawal threshold at various time points (e.g., 40, 60, 80 minutes) after injection to determine the anti-allodynic effect.[5]
Note on Anti-Tumor Studies: To date, published research on this compound has focused exclusively on its role in nociception and pain models. There is no available data in the public domain regarding the evaluation of this compound for anti-tumor efficacy in in vivo mouse models. Researchers interested in this application would be exploring a novel indication for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CM-398 (this compound) | σ2R ligand | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for CM398 in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The chronic constriction injury (CCI) of the sciatic nerve is a widely utilized and validated preclinical model that mimics features of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[1][2] CM398 is a novel, selective sigma-2 receptor (S2R) ligand that has demonstrated significant anti-allodynic and antinociceptive effects in rodent models of neuropathic pain.[3][4][5] These application notes provide detailed protocols for utilizing this compound in the CCI model to assess its therapeutic potential.
Data Presentation
Table 1: In Vivo Efficacy of this compound in the CCI Mouse Model
| Compound | Dose (mg/kg, i.p.) | Primary Endpoint | Efficacy | Comparator | Comparator Dose (mg/kg, i.p.) |
| This compound | 10 - 45 | Mechanical Allodynia | Dose-dependent reduction | Gabapentin | 50 |
| This compound (30 & 45) | 30 and 45 | Mechanical Allodynia | Equivalent to Gabapentin | Gabapentin | 50 |
Data summarized from multiple preclinical studies.[3][4]
Table 2: Antinociceptive Effects of this compound in Other Pain Models
| Pain Model | Species | Route of Administration | ED₅₀ (95% CI) (mg/kg) |
| Acetic Acid Writhing Test | Mouse | i.p. | 14.7 (10.6–20) |
| Formalin Assay | Mouse | i.p. | 0.86 (0.44–1.81) |
ED₅₀ represents the dose required to produce a 50% maximal effect.[3][6]
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol (Rodent Model)
This protocol is adapted from established methods for inducing neuropathic pain.[1][2][7]
Materials:
-
Rodents (Male Sprague-Dawley rats or C57BL/6 mice are commonly used)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (sterile scissors, forceps, retractors)
-
Chromic gut sutures (4-0 or 5-0)
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., iodine, 70% ethanol)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal and ensure a surgical plane of anesthesia is reached.
-
Shave and sterilize the skin on the lateral aspect of the thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[7]
-
Carefully free a ~7-10 mm section of the sciatic nerve proximal to its trifurcation.[1][2]
-
Loosely tie four ligatures (three for mice) of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each.[1][2] The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.[1]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.[7]
-
Administer post-operative analgesics as per institutional guidelines (note: for pain studies, analgesics that may interfere with the study endpoints should be carefully selected and documented).
-
Allow the animals to recover in a clean cage on a heating pad.
-
Monitor the animals daily for signs of distress and wound healing. Behavioral testing can typically commence 7-14 days post-surgery.
This compound Formulation and Administration Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9%)
-
Sterile injection vials
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Vehicle Preparation: Prepare a 5% DMSO in sterile saline solution. For example, to make 10 ml of vehicle, mix 0.5 ml of DMSO with 9.5 ml of sterile saline.
-
This compound Formulation: Dissolve this compound powder in the 5% DMSO/saline vehicle to the desired final concentration.[7] For example, to prepare a 10 mg/ml solution, dissolve 10 mg of this compound in 1 ml of the vehicle. Vortex or sonicate briefly to ensure complete dissolution.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. The injection volume for mice is typically 250 μL per 25 g of body weight.[7] Calculate the volume to inject based on the animal's weight and the desired dose.
Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment by placing them in the chambers on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.[1]
-
Begin with a filament of lower force and progressively increase the force until a withdrawal response is elicited. A positive response is a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
Test both the ipsilateral and contralateral paws. A significant decrease in the withdrawal threshold of the ipsilateral paw compared to the contralateral paw or baseline measurements indicates mechanical allodynia.
Assessment of Thermal Hyperalgesia (Plantar Test)
Materials:
-
Plantar analgesia meter with a radiant heat source
-
Glass-floored testing enclosure
Procedure:
-
Acclimate the animals to the testing enclosure for 15-30 minutes.
-
Position the radiant heat source under the glass floor, targeting the mid-plantar surface of the hind paw.[7]
-
Activate the heat source and record the time it takes for the animal to withdraw its paw (paw withdrawal latency).
-
A cut-off time should be set to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws. A significant decrease in the paw withdrawal latency of the ipsilateral paw indicates thermal hyperalgesia.[1]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in the CCI model.
Caption: Putative signaling pathway of this compound in neuropathic pain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CM398 in the Formalin-Induced Pain Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM398 is a potent and highly selective sigma-2 (σ2) receptor ligand, demonstrating significant promise as a novel analgesic agent.[1] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in various cellular functions, including intracellular calcium regulation and cholesterol homeostasis.[1] Preclinical studies have highlighted the antinociceptive and anti-allodynic properties of this compound in various pain models, including the formalin-induced pain assay, which is a widely used model for assessing inflammatory pain.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the formalin-induced pain assay in mice. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this compound and similar compounds.
Mechanism of Action
The formalin-induced pain assay produces a biphasic pain response. The initial phase (Phase 1) is characterized by acute nociceptive pain resulting from the direct activation of peripheral nociceptors, likely involving Transient Receptor Potential A1 (TRPA1) channels.[4] This is followed by a quiescent period and then a second, tonic phase (Phase 2) which is associated with an inflammatory response and central sensitization in the dorsal horn of the spinal cord.[4]
This compound is believed to exert its analgesic effects through its interaction with the σ2 receptor (TMEM97). The proposed downstream mechanism involves the modulation of intracellular calcium levels and the inhibition of the integrated stress response (ISR).[5][6] Evidence suggests that σ2R/TMEM97 ligands can reduce the phosphorylation of the eukaryotic initiation factor 2 alpha (p-eIF2α), a key marker of the ISR, ultimately leading to a reduction in pain signaling.[5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the formalin-induced pain assay.
Table 1: Efficacy of this compound in the Mouse Formalin-Induced Pain Assay
| Compound | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Interval | Reference |
| This compound | Intraperitoneal (i.p.) | 0.86 | 0.44–1.81 | [2][3] |
ED₅₀ (Median Effective Dose) represents the dose at which 50% of the maximal antinociceptive effect is observed.
Table 2: Comparative Efficacy of this compound and Morphine in the Mouse Formalin-Induced Pain Assay
| Treatment | Dose (mg/kg) | Administration Route | Pain Response (Time Licking Paw) | Statistical Significance vs. Saline | Reference |
| Saline (Control) | - | i.p. | Baseline | - | [7] |
| This compound | 3 | i.p. | Significantly Reduced | p ≤ 0.005 | [7] |
| This compound | 30 | i.p. | Significantly Reduced | p ≤ 0.005 | [7] |
| Morphine | 10 | i.p. | Significantly Reduced | p < 0.001 | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare a 5% DMSO in saline vehicle. For example, to prepare 1 ml of the vehicle, mix 50 µl of DMSO with 950 µl of sterile 0.9% saline.
-
This compound Stock Solution: Due to the poor aqueous solubility of many small molecules, a stock solution in 100% DMSO is often prepared first. The final concentration of DMSO in the administered solution should be kept low (typically ≤5%) to avoid vehicle-induced effects.
-
Working Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.44-30 mg/kg) and the average weight of the mice. The final injection volume is typically 10 ml/kg.
-
Dissolve the calculated amount of this compound in a small volume of DMSO.
-
Add the sterile 0.9% saline to reach the final desired concentration and a final DMSO concentration of 5%.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
The administration is typically performed 30 minutes before the formalin injection.[8]
-
Protocol 2: Formalin-Induced Pain Assay in Mice
This protocol outlines the procedure for inducing and assessing pain using the formalin test.
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
Formalin solution (e.g., 2.5% or 5% in sterile saline)
-
Observation chambers with transparent walls and a mirror to allow for unobstructed observation of the paws.
-
Microsyringe (e.g., 50 µl) with a 30-gauge needle
-
Timer
-
Video recording equipment (optional, but recommended for unbiased scoring)
Procedure:
-
Acclimation: Place the mice individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimation to the new environment.
-
Drug Administration: Administer this compound or the vehicle control as described in Protocol 1.
-
Formalin Injection:
-
30 minutes after drug administration, gently restrain the mouse.
-
Inject 20 µl of the formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, return the mouse to the observation chamber.
-
Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Phase): 15-40 minutes post-formalin injection.
-
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behaviors for each phase.
-
Compare the results from the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Mandatory Visualization
Caption: Experimental workflow for the formalin-induced pain assay with this compound.
References
- 1. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Administration of CM398 in the Acetic Acid Writhing Test
Introduction
CM398 is a novel and highly selective sigma-2 receptor (S2R) ligand, identified as a potential therapeutic agent for pain, particularly neuropathic and inflammatory pain.[1][2][3] It demonstrates potent antinociceptive and anti-allodynic effects in various preclinical models.[1][4] The acetic acid-induced writhing test is a standard and sensitive method for evaluating the efficacy of peripherally acting analgesics.[5][6] The test induces a visceral pain response by the intraperitoneal (i.p.) injection of an irritant, acetic acid, which triggers the release of inflammatory mediators.[6][7] This document provides a detailed protocol for the administration and evaluation of this compound using this model, intended for researchers in pharmacology and drug development.
Mechanism of Action
The writhing response induced by acetic acid is a result of irritation of the peritoneal lining, which leads to the release of endogenous pain mediators such as prostaglandins, bradykinin, and serotonin.[5][7] These mediators sensitize peripheral nociceptors, which transmit pain signals to the central nervous system, resulting in the characteristic abdominal constrictions and stretching behaviors known as "writhes".[5][7]
This compound exerts its analgesic effect primarily through its high-affinity interaction with the sigma-2 receptor (S2R), with a Ki value of 0.43 nM and over 1000-fold selectivity against the sigma-1 receptor.[1][4][8] While the precise downstream signaling of S2R in nociception is still under investigation, it is known to regulate intracellular calcium homeostasis.[1] It is hypothesized that S2R ligands like this compound may modulate the release of inflammatory mediators or interfere with calcium signaling at the site of inflammation, thereby reducing the sensitization of nociceptors and producing an analgesic effect.[9]
Experimental Protocols
This protocol outlines the methodology for assessing the antinociceptive effects of this compound in the mouse acetic acid writhing test.
1. Materials and Reagents
-
This compound[8]
-
Acetic Acid (Glacial)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]
-
Normal Saline (0.9% NaCl)
-
Standard laboratory equipment (syringes, needles, beakers, observation chambers, stopwatch)
2. Animal Handling and Acclimatization
-
House animals in standard cages with free access to food and water, maintaining a 12-hour light/dark cycle.
-
Allow animals to acclimatize to the laboratory environment for at least 3-5 days before the experiment.
-
Fast animals overnight before the experiment but allow free access to water.
3. Drug Preparation and Administration
-
This compound Solution: Prepare a stock solution of this compound in a suitable vehicle. Further dilutions can be made with normal saline to achieve the desired final concentrations for dosing (e.g., 10, 30, 45 mg/kg).[1]
-
Acetic Acid Solution: Prepare a 0.5% - 1% (v/v) solution of acetic acid in distilled water or normal saline on the day of the experiment.[11][12]
-
Administration: All administrations (vehicle, this compound, positive control) should be given via intraperitoneal (i.p.) injection. The volume should be consistent across all groups, typically 10 mL/kg of body weight.[12]
4. Experimental Procedure
-
Weigh each mouse and randomly divide them into experimental groups (n=6-10 per group):
-
Administer the vehicle, positive control, or this compound via i.p. injection.
-
Allow for a pretreatment period of 30-45 minutes for the drug to be absorbed.[12]
-
After the pretreatment period, administer the acetic acid solution (10 mL/kg) via i.p. injection to each mouse.
-
Immediately place each mouse into an individual transparent observation chamber.
-
After a 5-minute latency period, begin counting the number of writhes for a continuous period of 10-20 minutes.[6][11] A writhe is defined as a distinct contraction of the abdominal muscles accompanied by an extension of the hind limbs and arching of the back.[5][7]
5. Data Collection and Analysis
-
Record the total number of writhes for each animal during the observation period.
-
Calculate the mean number of writhes ± SEM for each experimental group.
-
Determine the percentage of analgesic activity (inhibition) for the treated groups using the following formula:
-
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.[11][12]
Data Presentation
The following table summarizes the dose-dependent antinociceptive effect of this compound in the acetic acid writhing test as reported in the literature.
| Compound | Dose (mg/kg, i.p.) | Route | Result | Reference |
| This compound | 10 - 45 | i.p. | Dose-dependently attenuated nociception | [1][9] |
| ED₅₀: 14.7 (95% CI: 10.6–20) | i.p. | Effective dose to produce 50% of maximal effect | [1][2][4] | |
| Morphine | ED₅₀: 3.91 (95% CI: 1.45–10.4) | i.p. | Positive control for comparison | [1] |
ED₅₀: Median Effective Dose; CI: Confidence Interval.
Mandatory Visualization
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CM-398 (this compound) | σ2R ligand | Probechem Biochemicals [probechem.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. sid.ir [sid.ir]
Application Notes and Protocols for CM398 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM398 is a potent and highly selective sigma-2 (σ2) receptor ligand, identified as a promising therapeutic candidate for neuropathic and inflammatory pain.[1][2][3] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in various cellular processes, including calcium signaling and cholesterol homeostasis.[3][4] this compound exerts its analgesic and anti-allodynic effects through the modulation of this receptor, offering a novel, non-opioid mechanism for pain management.[5]
These application notes provide detailed protocols for the preparation and administration of this compound in common rodent models of pain, along with a summary of its pharmacokinetic and pharmacodynamic properties to guide researchers in their preclinical study design.
Data Presentation
Pharmacokinetic and Binding Profile of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Binding Affinity (Ki) | ||||
| Sigma-2 Receptor | 0.43 nM | - | - | [2] |
| Sigma-1 Receptor | 560 nM | - | - | [2] |
| Dopamine Transporter | 32.90 nM | - | - | [2] |
| Serotonin Transporter | 244.2 nM | - | - | [2] |
| Pharmacokinetics | ||||
| Oral Bioavailability | 29.0% | Rodent | Oral | [3] |
| Peak Plasma Conc. (Cmax) | Occurs within 10 min | Rodent | Oral | [3] |
In Vivo Efficacy of this compound in Murine Pain Models
| Animal Model | Efficacy Endpoint | Effective Dose Range (i.p.) | ED50 (95% CI) | Reference |
| Chronic Constriction Injury (CCI) | Reduction of mechanical allodynia | 10-45 mg/kg | - | [1] |
| Acetic Acid Writhing Test | Reduction in writhing responses | 10-20 mg/kg | 14.7 (10.6-20) mg/kg | [1] |
| Formalin Assay | Reduction in licking/flinching | 0.44-1.8 mg/kg | 0.86 (0.44-1.81) mg/kg | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
Vehicle Preparation: Prepare a 5% DMSO in sterile saline solution. For example, to prepare 1 mL of the vehicle, mix 50 µL of DMSO with 950 µL of sterile saline.
-
This compound Stock Solution: Weigh the required amount of this compound powder and dissolve it in the 5% DMSO/saline vehicle to achieve the desired final concentration for dosing. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of the vehicle.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution of the compound. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Administration: Administer the prepared this compound solution to the animals via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight. Prepare fresh solutions on the day of the experiment.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model induces nerve injury to mimic neuropathic pain conditions in humans.
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Von Frey filaments for sensory testing
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic.
-
Surgical Procedure:
-
Place the mouse in a prone position on a heating pad to maintain body temperature.
-
Make a small incision at the mid-thigh level of one hind limb to expose the sciatic nerve.
-
Carefully dissect the connective tissue to isolate the sciatic nerve.
-
Create four loose ligatures around the sciatic nerve using 4-0 chromic gut sutures, with about 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
-
Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care as per institutional guidelines.
-
Behavioral Testing:
-
Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.
-
Assess mechanical allodynia using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.
-
Administer this compound (10-45 mg/kg, i.p.) or vehicle and assess the paw withdrawal threshold at various time points post-administration.
-
Formalin-Induced Inflammatory Pain Model
This model is used to assess acute and tonic inflammatory pain.
Materials:
-
Male mice
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers
-
Timer
Protocol:
-
Acclimation: Place the mice individually in observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound (e.g., 0.5-30 mg/kg, i.p.) or vehicle 30 minutes prior to the formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the mouse to the observation chamber and record the total time spent licking or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
Data Analysis: Compare the duration of licking/flinching between the this compound-treated and vehicle-treated groups for both phases.
Acetic Acid-Induced Writhing Test for Visceral Pain
This model assesses visceral pain by inducing abdominal constrictions.
Materials:
-
Male mice
-
Acetic acid solution (e.g., 0.6% in saline)
-
Observation chambers
-
Timer
Protocol:
-
Acclimation: Place the mice individually in observation chambers for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle 30 minutes prior to the acetic acid injection.
-
Acetic Acid Injection: Inject 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the injection, return the mouse to the observation chamber and start the timer.
-
Data Recording: Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Compare the total number of writhes between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Proposed Signaling Pathway of this compound in Pain Modulation
Caption: Proposed mechanism of this compound-mediated analgesia via inhibition of the Integrated Stress Response.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for assessing the in vivo efficacy of this compound in rodent pain models.
References
- 1. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CM398 Solubility and Formulation for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM398 is a potent and highly selective sigma-2 (σ2) receptor ligand, now identified as transmembrane protein 97 (TMEM97), with promising therapeutic potential, particularly in the field of analgesia for neuropathic and inflammatory pain.[1] Its mechanism of action is linked to the modulation of the integrated stress response (ISR), a key cellular signaling pathway involved in cellular homeostasis.[2][3][4][5][6] Effective preclinical and clinical development of this compound necessitates well-characterized and stable formulations for parenteral administration.
These application notes provide a comprehensive overview of the available data on the solubility of this compound and detail protocols for its formulation into injectable dosage forms. The information is intended to guide researchers in the preparation and handling of this compound for in vitro and in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₉N₃O₃ | ChemScene |
| Molecular Weight | 395.49 g/mol | [1] |
| Appearance | Solid powder | N/A |
| CAS Number | 1121931-70-1 | N/A |
Solubility of this compound
Understanding the solubility of this compound is critical for the development of suitable formulations for injection. The available data on this compound solubility in various solvent systems are summarized below.
Solubility in Organic Solvents
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (252.85 mM) | Requires sonication to dissolve. DMSO is hygroscopic and using newly opened solvent is recommended. | [7] |
Solubility in Co-Solvent Systems for Injection
Several co-solvent systems have been reported to solubilize this compound for in vivo administration. These formulations are designed to maintain the drug in solution upon injection into an aqueous physiological environment.
| Formulation Composition | Achieved Concentration | Resulting Solution | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.32 mM) | Clear solution | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.32 mM) | Clear solution | [7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.32 mM) | Clear solution | [7] |
pH-Dependent Aqueous Solubility
Formulation Protocols for Injection
The following protocols are based on the reported solvent systems and are suitable for preparing this compound solutions for injection in preclinical research. All preparations should be performed in a sterile environment using aseptic techniques.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution suitable for intravenous or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% sodium chloride), sterile, for injection
Procedure:
-
Weigh the required amount of this compound powder.
-
Add DMSO to the this compound powder to achieve a stock concentration (e.g., 25 mg/mL). Use sonication if necessary to fully dissolve the powder.
-
In a separate sterile container, add the required volume of the this compound stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Finally, add saline to the desired final volume and mix well.
Example for a 1 mL final solution at 2.5 mg/mL:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
DMSO, sterile, injectable grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Saline (0.9% sodium chloride), sterile, for injection
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile container, add the required volume of the this compound stock solution.
-
Add the 20% SBE-β-CD in saline solution to the desired final volume and mix thoroughly.
Stability and Storage
Stock Solutions:
-
Store this compound stock solutions in DMSO at -20°C for up to 1 month or at -80°C for up to 6 months.[7]
-
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Formulations for Injection:
-
Formulations prepared for injection should ideally be used immediately.
-
If short-term storage is necessary, it should be done at 2-8°C and protected from light.
-
A formal stability study for any specific formulation intended for long-term use should be conducted. This would typically involve assessing the purity and concentration of this compound over time using a stability-indicating analytical method.
Quality Control
For injectable formulations, several quality control tests are essential to ensure the safety and efficacy of the product.
| Test | Purpose | Method |
| Appearance | To ensure a clear, colorless solution free from visible particulates. | Visual inspection against a black and white background. |
| pH | To ensure the pH of the formulation is within an acceptable range for parenteral administration. | pH meter. |
| Assay | To confirm the concentration of this compound in the final formulation. | A validated HPLC method is recommended. |
| Sterility | To ensure the absence of microbial contamination. | As per USP/EP guidelines (e.g., membrane filtration or direct inoculation). |
| Endotoxin | To quantify the level of bacterial endotoxins. | Limulus Amebocyte Lysate (LAL) test. |
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects through its interaction with the sigma-2 receptor (TMEM97). Recent studies have elucidated a downstream signaling pathway involving the inhibition of the Integrated Stress Response (ISR). The ISR is a central signaling network that regulates protein synthesis in response to various cellular stresses. In the context of neuropathic pain, the ISR is thought to be pathologically activated.
The proposed mechanism is that this compound binding to TMEM97 leads to a reduction in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR cascade. This, in turn, alleviates the translational repression of certain proteins and helps restore cellular homeostasis in neurons, contributing to the observed analgesic effect.
References
- 1. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Research Portal [scholarship.miami.edu]
- 4. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
Radiolabeling of CM398 with Zirconium-89 for In Vitro Binding Studies
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CM398 is a potent and highly selective ligand for the sigma-2 receptor, also known as Transmembrane Protein 97 (TMEM97).[1][2][3][4] The sigma-2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cellular processes such as proliferation and cholesterol homeostasis.[2][5] This makes it an attractive target for the development of novel cancer diagnostics and therapeutics. Radiolabeled ligands that bind to the sigma-2 receptor with high affinity and specificity are valuable tools for in vitro and in vivo studies, including binding assays, autoradiography, and Positron Emission Tomography (PET) imaging.
This document provides a detailed protocol for the radiolabeling of this compound with Zirconium-89 (⁸⁹Zr). ⁸⁹Zr is a positron-emitting radionuclide with a half-life of 78.4 hours, which is well-suited for the study of biological molecules with slow pharmacokinetic profiles.[6] The labeling strategy involves the conjugation of a bifunctional chelator, desferrioxamine (DFO), to this compound, followed by chelation of ⁸⁹Zr.
Principle
The radiolabeling of this compound with ⁸⁹Zr is a two-step process:
-
Conjugation: A bifunctional chelator, p-isothiocyanatobenzyl-desferrioxamine (DFO-NCS), is covalently conjugated to the secondary amine of the tetrahydroisoquinoline moiety of this compound. The isothiocyanate group of DFO-NCS reacts with the secondary amine to form a stable thiourea linkage.
-
Radiolabeling: The resulting this compound-DFO conjugate is then incubated with [⁸⁹Zr]Zr-oxalate. The DFO moiety chelates the ⁸⁹Zr4+ ion with high affinity and stability.
Materials and Reagents
-
This compound (purity >98%)
-
p-isothiocyanatobenzyl-desferrioxamine (DFO-NCS)
-
[⁸⁹Zr]Zr-oxalate in 1 M oxalic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium carbonate (Na₂CO₃), 0.1 M solution
-
HEPES buffer (0.5 M, pH 7.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Instant thin-layer chromatography (iTLC) strips (silica gel impregnated)
-
Mobile phase for iTLC: 50 mM Diethylenetriaminepentaacetic acid (DTPA), pH 7.0
-
Radio-TLC scanner or gamma counter
-
Centrifugal filter units (e.g., Amicon Ultra, 3 kDa MWCO)
-
Standard laboratory equipment (vortex mixer, centrifuge, pH meter, etc.)
Experimental Protocols
Protocol 1: Conjugation of DFO-NCS to this compound
-
Preparation of this compound Solution: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO.
-
Preparation of DFO-NCS Solution: Dissolve 2 mg of DFO-NCS in 100 µL of anhydrous DMSO.
-
pH Adjustment: In a microcentrifuge tube, add the 100 µL of this compound solution to 800 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Conjugation Reaction: Add a 3 to 5-fold molar excess of the DFO-NCS solution to the this compound solution.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.
-
Purification:
-
Purify the this compound-DFO conjugate using a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Collect fractions and identify those containing the conjugate by UV-Vis spectrophotometry at 280 nm.
-
Alternatively, purify and concentrate the conjugate using centrifugal filter units. Wash with PBS (pH 7.4) three times.
-
-
Characterization: Confirm the successful conjugation of DFO to this compound using mass spectrometry. The expected mass will be the sum of the molecular weight of this compound and the DFO-NCS moiety, minus the mass of water.
-
Quantification: Determine the concentration of the this compound-DFO conjugate using a UV-Vis spectrophotometer, measuring the absorbance at 280 nm.
-
Storage: Store the purified this compound-DFO conjugate at -20°C.
Protocol 2: Radiolabeling of this compound-DFO with ⁸⁹Zr
Caution: All work with radioactive materials must be conducted in a designated radioactivity laboratory with appropriate shielding and safety precautions.
-
Preparation of ⁸⁹Zr Solution:
-
To a vial containing [⁸⁹Zr]Zr-oxalate (e.g., 37 MBq, 1 mCi) in 1 M oxalic acid, add 0.5 M HEPES buffer (pH 7.0) to adjust the pH to 6.8-7.2. Use a pH strip to confirm.
-
-
Radiolabeling Reaction:
-
Add the this compound-DFO conjugate (typically 50-100 µg) to the pH-adjusted ⁸⁹Zr solution.
-
Gently vortex the reaction mixture.
-
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle agitation.
-
Quality Control (QC) of Radiolabeling:
-
Determine the radiochemical purity (RCP) by instant thin-layer chromatography (iTLC).
-
Spot a small aliquot of the reaction mixture onto an iTLC strip.
-
Develop the strip using 50 mM DTPA (pH 7.0) as the mobile phase.
-
In this system, [⁸⁹Zr]Zr-DFO-CM398 remains at the origin (Rf = 0), while free [⁸⁹Zr]Zr-DTPA complex migrates with the solvent front (Rf = 1).
-
Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each section in a gamma counter.
-
Calculate the RCP as: (Counts at origin / Total counts) x 100%. A radiochemical purity of >95% is generally considered acceptable.
-
-
Purification (if necessary): If the RCP is below 95%, purify the [⁸⁹Zr]Zr-DFO-CM398 using a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Final Formulation: The purified [⁸⁹Zr]Zr-DFO-CM398 should be formulated in a sterile, pyrogen-free buffer suitable for in vitro binding assays (e.g., PBS).
Data Presentation
Table 1: Summary of Radiolabeling Parameters for [⁸⁹Zr]Zr-DFO-CM398
| Parameter | Typical Value |
| Radiochemical Yield | > 80%[7] |
| Radiochemical Purity | > 95% (after purification)[7] |
| Specific Activity | > 2.0 mCi/mg (> 74 MBq/mg)[7] |
| Molar Activity | 470 – 1195 Ci/mmol (for ⁸⁹Zr)[5] |
Mandatory Visualizations
Sigma-2 Receptor (TMEM97) Signaling Pathway
Caption: Sigma-2 receptor (TMEM97) signaling pathways.
Experimental Workflow for Radiolabeling this compound
Caption: Experimental workflow for the radiolabeling of this compound with ⁸⁹Zr.
Application: In Vitro Sigma-2 Receptor Binding Assay
The synthesized [⁸⁹Zr]Zr-DFO-CM398 can be used in competitive binding assays to determine the binding affinity (Ki) of unlabeled sigma-2 receptor ligands.
Protocol 3: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the sigma-2 receptor (e.g., rat liver, various cancer cell lines).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Incubation: In a 96-well plate, incubate the membrane homogenate (e.g., 100-200 µg protein) with a fixed concentration of [⁸⁹Zr]Zr-DFO-CM398 (determined by saturation binding experiments to be near the Kd value) and varying concentrations of the unlabeled competitor ligand.
-
Incubation Time and Temperature: Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a defined temperature (e.g., room temperature or 37°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [⁸⁹Zr]Zr-DFO-CM398 against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This document provides a comprehensive guide for the radiolabeling of the selective sigma-2 receptor ligand, this compound, with Zirconium-89. The detailed protocols for conjugation and radiolabeling, along with the application in in vitro binding studies, will be a valuable resource for researchers in the fields of oncology, neuroscience, and drug development. The resulting radiotracer, [⁸⁹Zr]Zr-DFO-CM398, has the potential to be a powerful tool for the investigation of sigma-2 receptor biology and for the preclinical evaluation of novel sigma-2 receptor-targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-2 Receptor | Encyclopedia MDPI [encyclopedia.pub]
- 5. Standardized methods for the production of high specific-activity zirconium-89 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CM398 Efficacy Studies in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM398 is a potent and highly selective ligand for the sigma-2 receptor (S2R), also known as Transmembrane Protein 97 (TMEM97).[1][2][3] The sigma-2 receptor is overexpressed in a wide variety of human tumors, including breast, prostate, lung, and pancreatic cancers, and its expression levels often correlate with the proliferative status of the tumor.[4] Emerging evidence suggests that sigma-2 receptor agonists can induce cancer cell death through various mechanisms, making it a promising target for novel anti-cancer therapies.[5] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound as a potential anti-cancer agent.
Proposed Mechanism of Action of this compound in Cancer Cells
While the precise signaling cascade of this compound in cancer is under investigation, based on the known functions of the sigma-2 receptor, a plausible mechanism of action is proposed. Upon binding to the sigma-2 receptor, this compound may induce a conformational change leading to the activation of downstream signaling pathways. This can trigger a rapid increase in intracellular calcium concentration ([Ca²⁺]i) through mobilization from the endoplasmic reticulum.[6] The elevation in [Ca²⁺]i, coupled with the generation of reactive oxygen species (ROS), can lead to mitochondrial dysfunction and the activation of apoptotic pathways.[7][8] Furthermore, the sigma-2 receptor has been shown to interact with and modulate key oncogenic pathways such as the mTOR signaling cascade, which could contribute to the anti-proliferative effects of this compound.[9][10][11]
Experimental Workflow for this compound Efficacy Evaluation
A systematic approach is recommended to evaluate the anti-cancer efficacy of this compound, progressing from in vitro characterization to in vivo validation.
In Vitro Efficacy Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) | IC50 (µM) |
| Vehicle Control | 100 | 100 | 100 | - |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.[15][16][17][18]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.[19][20][21][22]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 1 hour at 4°C.[19]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
In Vivo Efficacy Protocol
Tumor Xenograft Model
This in vivo model assesses the anti-tumor activity of this compound in a living organism.[23][24][25][26]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)
-
Calipers
-
Animal housing facility
Protocol:
-
Acclimatize mice for at least one week before the experiment.[26]
-
Subcutaneously inject 1-5 x 10⁶ cancer cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral) daily or on a specified schedule.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Data Presentation:
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Body Weight (g) |
| Vehicle Control | 0 | |||
| This compound (10 mg/kg) | ||||
| This compound (25 mg/kg) | ||||
| This compound (50 mg/kg) |
Conclusion
These detailed application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound's efficacy as an anti-cancer agent. The combination of in vitro and in vivo studies will elucidate the mechanism of action and therapeutic potential of this novel sigma-2 receptor ligand. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data to guide further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay [protocols.io]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biomed.cas.cz [biomed.cas.cz]
- 26. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: Measuring the Antinociceptive Effects of CM398
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CM398 is a novel and highly selective sigma-2 receptor (S2R) ligand that has demonstrated significant antinociceptive and anti-allodynic properties in various preclinical models of pain.[1][2] With a high affinity for the sigma-2 receptor (Ki = 0.43 nM) and over 1000-fold selectivity against the sigma-1 receptor, this compound serves as a valuable pharmacological tool for investigating the role of S2R in nociception and as a potential therapeutic candidate for pain management.[1][3][4] These application notes provide detailed protocols for assessing the antinociceptive effects of this compound in rodent models of inflammatory and neuropathic pain.
Mechanism of Action
This compound is an antagonist of the sigma-2 receptor, which has been identified as transmembrane protein 97 (TMEM97).[5] While the precise downstream signaling cascade of S2R in nociception is still under investigation, it is known to be involved in the modulation of intracellular calcium levels and cholesterol homeostasis.[5] The antinociceptive effects of this compound are believed to be mediated through its interaction with the S2R, leading to a reduction in pain signaling.
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CM-398 (this compound) | σ2R ligand | Probechem Biochemicals [probechem.com]
- 5. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CM398 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM398 is a potent and selective ligand for the sigma-2 receptor (S2R), now identified as transmembrane protein 97 (TMEM97).[1] While extensively characterized as a potential therapeutic for neuropathic and inflammatory pain, emerging evidence on the role of the sigma-2 receptor in neurodegenerative diseases suggests a significant potential for this compound in the field of neuroinflammation research.[1][2] S2R/TMEM97 is expressed in key brain regions associated with cognitive function, such as the cortex and hippocampus, and is found in neurons and glial cells.[2][3] Modulation of S2R/TMEM97 has been shown to be neuroprotective and to reduce neuroinflammation in preclinical models of Alzheimer's disease, making this compound a valuable tool for investigating the therapeutic potential of S2R/TMEM97 antagonism in central nervous system (CNS) disorders.[2][4]
These application notes provide an overview of the current understanding of S2R/TMEM97 in neuroinflammation and offer detailed protocols for utilizing this compound to explore its effects on key neuroinflammatory pathways.
Mechanism of Action and Proposed Signaling Pathway
The sigma-2 receptor (S2R/TMEM97) is an endoplasmic reticulum-resident transmembrane protein that plays a crucial role in various cellular processes, including calcium homeostasis, cholesterol metabolism, and autophagy.[5][6] In the context of neuroinflammation, S2R/TMEM97 activation is implicated in the modulation of microglial and astrocytic responses. Microglia, the resident immune cells of the CNS, express sigma receptors, and their activation has been shown to suppress the release of pro-inflammatory cytokines.[7][8]
It is proposed that S2R/TMEM97 antagonists like this compound may exert anti-neuroinflammatory effects by inhibiting microglial activation. This can occur through the modulation of intracellular calcium signaling, which is a critical component of the inflammatory cascade in microglia.[7] By binding to S2R/TMEM97, this compound may prevent the downstream signaling events that lead to the production and release of key neuroinflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nitric oxide (NO).
Figure 1. Proposed signaling pathway of this compound in microglia.
Quantitative Data
The following tables summarize the in vivo efficacy of this compound in mouse models of inflammatory and neuropathic pain. While this data is not from direct neuroinflammation models, it provides valuable information on the compound's potency and dose-response relationships.
Table 1: Efficacy of this compound in Mouse Models of Inflammatory Pain
| Model | Endpoint | ED₅₀ (95% CI) | Route of Administration | Reference |
| Acetic Acid Writhing Test | Antinociception | 14.7 (10.6–20) mg/kg | i.p. | [1] |
| Formalin Assay | Antinociception | 0.86 (0.44–1.81) mg/kg | i.p. | [1] |
Table 2: Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Model | Doses Tested | Effect | Route of Administration | Reference |
| Chronic Constriction Injury (CCI) | 10–45 mg/kg | Dose-dependent reduction in mechanical allodynia | i.p. | [1] |
Experimental Protocols
The following are detailed protocols for investigating the application of this compound in neuroinflammation research.
Protocol 1: In Vitro Assessment of this compound on Lipopolysaccharide (LPS)-Stimulated Primary Microglia
This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound on primary microglial cells activated with LPS.
Materials:
-
This compound
-
Primary rodent microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for cytokine measurement (ELISA kits for TNF-α, IL-1β, IL-6)
-
Griess Reagent for nitric oxide measurement
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Plate primary microglia in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1 hour.
-
LPS Stimulation: Prepare a stock solution of LPS. Add LPS to the wells to a final concentration of 100 ng/mL. Include vehicle-only and LPS-only control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes and collect the supernatant for cytokine and nitric oxide analysis.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cell Viability: Assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Figure 2. Workflow for in vitro assessment of this compound.
Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Systemic Inflammation Model
This protocol describes an in vivo model to study the effects of this compound on neuroinflammation in the brain following a systemic inflammatory challenge.
Materials:
-
This compound
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
Reagents for cytokine analysis (ELISA or Luminex)
-
Reagents for immunohistochemistry (antibodies against Iba1, GFAP)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO). Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 30 mg/kg). Administer vehicle to the control group.
-
LPS Challenge: 30 minutes after this compound administration, inject LPS (0.5-1 mg/kg, i.p.) to induce systemic inflammation. Inject saline into the control group.
-
Tissue Collection: At a specified time point post-LPS injection (e.g., 4 or 24 hours), euthanize the mice under deep anesthesia.
-
Brain Extraction: Perfuse the mice transcardially with ice-cold PBS. For biochemical analysis, dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the brain by perfusion with 4% paraformaldehyde.
-
Biochemical Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or a multiplex assay.
-
Immunohistochemistry: Section the fixed brains and perform immunohistochemical staining for Iba1 (microglial marker) and GFAP (astrocyte marker) to assess glial activation.
Figure 3. Workflow for in vivo assessment of this compound.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the sigma-2 receptor/TMEM97 in neuroinflammation. The provided protocols offer a framework for researchers to explore its potential therapeutic effects in various models of CNS disorders characterized by an inflammatory component. Further studies are warranted to fully elucidate the molecular mechanisms by which this compound modulates neuroinflammatory pathways and to validate its efficacy in preclinical models of neurodegenerative diseases.
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. Transmembrane Protein 97 (TMEM97): Molecular Target and Treatment in Age-Related Macular Degeneration (AMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptors Suppress Multiple Aspects of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma receptors suppress multiple aspects of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CM398 Analgesic Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering a lack of analgesic effect with CM398 in preclinical experiments.
Troubleshooting Guides
This section provides a step-by-step approach to identifying potential issues in your experimental setup when this compound does not produce the expected analgesic effect.
Question: We are not observing any analgesic effect with this compound. What are the common reasons for this?
Answer:
A lack of analgesic effect with this compound can stem from several factors, ranging from the experimental model chosen to specific procedural details. Based on published literature, this compound, a selective sigma-2 receptor (S2R) ligand, has demonstrated analgesic properties in specific pain models. A troubleshooting workflow is presented below to help identify the potential source of the issue.
Caption: Troubleshooting Decision Tree for this compound Analgesia Experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective sigma-2 receptor (S2R) ligand, with a Ki value of 0.43 nM for S2R and over 1000-fold selectivity compared to the sigma-1 receptor.[1][2][3] The S2R, also known as transmembrane protein 97 (TMEM97), is involved in various cellular processes, including intracellular calcium regulation and cholesterol homeostasis.[1] this compound's analgesic effects are believed to be mediated through its interaction with S2R, although the complete downstream signaling cascade is still under investigation.
Q2: In which preclinical models has this compound shown an analgesic effect?
A2: this compound has demonstrated significant antinociceptive and anti-allodynic effects in models of inflammatory and neuropathic pain.[1][4][5] These include:
Q3: Are there any pain models where this compound is known to be ineffective?
A3: Yes, studies have shown that this compound was without effect in the 55°C warm-water tail-withdrawal assay, which is a model of acute thermal pain.[3][4][5] This suggests that this compound's analgesic properties may be specific to certain pain modalities and not universally effective against all types of pain.
Dosing and Administration
Q4: What are the recommended doses for this compound in mice?
A4: The effective dose of this compound can vary depending on the pain model. The following table summarizes the reported effective doses.
| Pain Model | Route of Administration | Effective Dose Range (mg/kg) | ED₅₀ (mg/kg) |
| Acetic Acid Writhing | Intraperitoneal (i.p.) | - | 14.7 |
| Formalin Assay | Intraperitoneal (i.p.) | - | 0.86 |
| CCI (Mechanical Allodynia) | Intraperitoneal (i.p.) | 10 - 45 | - |
Q5: What is the oral bioavailability of this compound?
A5: this compound has been shown to have an absolute oral bioavailability of 29.0% in rodents, with rapid absorption and peak plasma concentration occurring within 10 minutes of oral dosing.[1]
Experimental Design and Potential Confounders
Q6: We are using a high dose of this compound and observing unusual behavior in our mice. Could this be a side effect?
A6: Yes, at higher doses (e.g., 45 mg/kg, i.p.), this compound has been reported to cause modest locomotor impairment.[4][5] This can confound the results of behavioral assays that rely on motor responses. It is crucial to perform appropriate control experiments, such as a rotarod test, to assess for motor deficits at the doses being used for analgesia studies.
Q7: Could our experimental procedures be affecting the results?
A7: Absolutely. The accuracy and reproducibility of pain behavior assays are highly sensitive to procedural details. Below is a general workflow to ensure consistency.
Caption: General Experimental Workflow for Assessing Analgesia.
Ensure that all experimenters are blinded to the treatment groups and that environmental conditions (e.g., lighting, noise) are kept consistent.
Sigma-2 Receptor Signaling Pathway
The precise signaling cascade of the sigma-2 receptor (TMEM97) in nociception is an active area of research. However, current evidence suggests several key interactions and downstream effects.
Caption: Postulated Signaling Pathway of this compound via the Sigma-2 Receptor.
Experimental Protocols
Formalin Test
This model assesses nociceptive responses to a persistent chemical irritant and has two distinct phases of pain behavior.
-
Phase 1 (0-5 minutes post-injection): Represents acute nociceptor activation.
-
Phase 2 (15-30 minutes post-injection): Involves inflammatory processes and central sensitization.
Methodology:
-
Acclimatize mice to the observation chambers.
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired pre-treatment time.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time spent licking or biting the injected paw during Phase 1 and Phase 2.
Acetic Acid-Induced Writhing Test
This is a model of visceral inflammatory pain.
Methodology:
-
Administer this compound or vehicle i.p. at the specified pre-treatment time.
-
Inject 0.6-1% acetic acid solution (10 mL/kg) i.p.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-20 minutes).
Chronic Constriction Injury (CCI) Model
This is a widely used model of neuropathic pain.
Methodology:
-
Anesthetize the mouse.
-
Expose the sciatic nerve at the mid-thigh level.
-
Loosely tie 3-4 ligatures around the nerve.
-
Close the incision.
-
Allow for a recovery period and the development of neuropathic pain (typically several days).
-
Assess mechanical allodynia using von Frey filaments. Administer this compound or vehicle i.p. and measure the paw withdrawal threshold at various time points post-dosing.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. The Sigma-2 Receptor | Encyclopedia MDPI [encyclopedia.pub]
- 3. pnas.org [pnas.org]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: CM398 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CM398 in in vivo experiments. The information is tailored for scientists in drug development and related fields to address common challenges and ensure robust experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: We are observing unexpected sedative effects or locomotor impairment in our mouse models at higher doses of this compound. How can we differentiate between analgesia and motor deficits?
Answer:
This is a critical consideration, as sedation can confound the interpretation of pain behavior assays that rely on motor responses. At high doses (e.g., 45 mg/kg, i.p.), this compound has been reported to cause modest locomotor impairment.[1][2][3]
Potential Causes:
-
High Dose Administration: The sedative effects of this compound are dose-dependent.[1]
-
Off-Target Effects: Although highly selective for the sigma-2 receptor (S2R), the possibility of off-target effects at higher concentrations cannot be entirely ruled out.
-
Animal Strain and Individual Variability: Sensitivity to CNS-active compounds can vary between different mouse strains and individual animals.
Troubleshooting Steps:
-
Dose-Response Characterization: Conduct a thorough dose-response study to identify the minimal effective dose for analgesia with the least impact on motor function. It has been shown that lower doses (10 and 30 mg/kg, i.p.) of this compound did not produce sedative effects in a rotarod assay.[1]
-
Incorporate Motor Function-Independent Pain Assays: Utilize pain assessment methods that are less dependent on voluntary motor activity. An operant pain model, for instance, has been successfully used to confirm the anti-allodynic effects of this compound without the confound of locomotor impairment.[1][2][3]
-
Control for Motor Impairment: Always include a motor function assessment, such as the rotarod test, alongside your nociceptive assays.[1] This allows for direct correlation of any observed motor deficits with the timing of the pain-related measurements.
-
Consider Alternative Routes of Administration: While intraperitoneal (i.p.) injection is common, exploring oral administration (this compound has an oral bioavailability of 29.0%) might alter the pharmacokinetic and pharmacodynamic profile, potentially separating the analgesic and sedative effects.[4]
Question 2: We are seeing variability in the analgesic efficacy of this compound between experiments. What factors could be contributing to this inconsistency?
Answer:
Variability in in vivo experiments is a common challenge. Several factors related to the compound, animal model, and experimental procedure can contribute to inconsistent results.
Potential Causes:
-
Compound Formulation and Administration: Improper solubilization or inconsistent administration of this compound can lead to variable drug exposure.
-
Timing of Nociceptive Testing: The analgesic effect of this compound is time-dependent. Testing outside the peak efficacy window will yield variable results.
-
Choice of Pain Model: this compound has shown efficacy in inflammatory and neuropathic pain models but is ineffective in acute thermal pain models (55°C warm-water tail-withdrawal assay).[1][2][3]
-
Animal Handling and Stress: Stress can significantly impact pain perception and behavioral responses in animals.
Troubleshooting Steps:
-
Standardize Formulation: Use a consistent and validated vehicle for this compound. A common formulation is 5% DMSO in saline.[1] Ensure complete solubilization and vortex before each administration.
-
Optimize Dosing and Timing: Based on pharmacokinetic data, this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 10 minutes.[4] For i.p. administration, anti-allodynic effects in the chronic constriction injury (CCI) model were observed from 40-80 minutes post-injection.[3] Align your behavioral testing with the expected peak efficacy.
-
Select Appropriate Pain Models: Use models where this compound has demonstrated efficacy, such as the formalin-induced inflammatory pain model or the CCI model of neuropathic pain.[1][2][3][4]
-
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental environment and handling procedures to minimize stress-induced variability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in in vivo experiments.
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective ligand for the sigma-2 receptor (S2R), which is now identified as transmembrane protein 97 (TMEM97).[4][5] S2R/TMEM97 is involved in various cellular processes, including cholesterol homeostasis and intracellular Ca2+ regulation.[4] The precise downstream signaling pathway leading to analgesia is still under investigation, but it is believed to involve the modulation of nociceptive signaling.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the sigma-2 receptor over the sigma-1 receptor, with a selectivity ratio of over 1000-fold.[4] It also shows low affinity for at least four other neurotransmitter receptor sites, including the norepinephrine transporter.[4]
Q3: What are the recommended doses for in vivo studies?
A3: The effective dose of this compound varies depending on the pain model:
-
Neuropathic Pain (CCI model): 10-45 mg/kg (i.p.) has been shown to reduce mechanical allodynia.[1][2]
-
Inflammatory Pain (Formalin assay): An ED50 of 0.86 mg/kg (i.p.) has been reported.[1][2]
-
Visceral Pain (Acetic acid writhing test): An ED50 of 14.7 mg/kg (i.p.) has been observed.[1][2]
Q4: How should this compound be prepared for in vivo administration?
A4: For intraperitoneal injection, this compound can be dissolved in a vehicle of 5% DMSO in 95% saline.[1] For oral administration, the formulation should be optimized based on the specific experimental requirements.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is highly selective for the sigma-2 receptor, at high doses (45 mg/kg, i.p.), it has been shown to produce conditioned place aversion.[1] The exact mechanism for this is not fully elucidated but may involve non-specific interactions at very high concentrations. Radioligand binding assays have shown no affinity for dopamine-2 or kappa-opioid receptors up to 1 µM.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Different Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Chronic Constriction Injury (Neuropathic Pain) | Mouse | i.p. | 10 - 45 mg/kg | Dose-dependent reduction in mechanical allodynia. | [1][2] |
| Formalin Assay (Inflammatory Pain) | Mouse | i.p. | 0.01 - 30 mg/kg | Dose-dependent antinociception with an ED50 of 0.86 mg/kg. | [1][2] |
| Acetic Acid Writhing Test (Visceral Pain) | Mouse | i.p. | - | Dose-dependent antinociception with an ED50 of 14.7 mg/kg. | [1][2] |
| 55°C Warm-Water Tail-Withdrawal (Acute Thermal Pain) | Mouse | i.p. | 30 mg/kg | No significant antinociceptive effect. | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Route of Administration | Reference |
| Tmax | ~10 min | Rat | Oral | [4] |
| Absolute Oral Bioavailability | 29.0% | Rat | Oral | [4] |
Experimental Protocols
Protocol 1: Formalin-Induced Inflammatory Pain Model
Objective: To assess the anti-inflammatory analgesic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in saline)
-
5% formalin solution
-
Male C57BL/6J mice
-
Injection syringes
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing environment for at least 10 minutes before the experiment.
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a 10-minute pretreatment period, inject 15 µL of 5% formalin into the plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time spent licking the injected paw in 5-minute intervals for 60 minutes.
-
The late phase (inflammatory response), typically the last 55 minutes, is used for analysis.
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of this compound in alleviating mechanical allodynia.
Materials:
-
This compound
-
Vehicle
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Anesthesia
-
Von Frey filaments
Procedure:
Part A: CCI Surgery
-
Anesthetize the mouse.
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.
-
Close the incision with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Part B: Assessment of Mechanical Allodynia
-
Place the mice in individual compartments on a wire mesh floor and allow them to acclimate.
-
Administer this compound or vehicle (i.p.).
-
At specified time points post-administration (e.g., 40, 60, 80 minutes), assess the paw withdrawal threshold using von Frey filaments applied to the plantar surface of the hind paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound via the Sigma-2 Receptor (S2R/TMEM97).
Caption: General workflow for in vivo pain assays with this compound.
Caption: Troubleshooting logic for common issues in this compound in vivo experiments.
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Oral Bioavailability of CM398
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of CM398, a selective sigma-2 (σ2) receptor ligand. The content is structured in a question-and-answer format to directly address potential issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) about this compound Bioavailability
Q1: What is the known oral bioavailability of this compound and what does it indicate?
A1: The reported absolute oral bioavailability of this compound in preclinical studies is approximately 29.0%[1]. While this is considered an adequate level for a lead candidate, it also suggests that a significant portion of the orally administered dose does not reach systemic circulation. This presents an opportunity for formulation enhancement to improve its therapeutic potential.
Q2: What are the likely reasons for the incomplete oral bioavailability of this compound?
A2: While specific data on this compound's physicochemical properties are not publicly available, its characteristics as a novel heterocyclic compound suggest it may belong to the Biopharmaceutics Classification System (BCS) Class II. These compounds are characterized by low aqueous solubility and high membrane permeability. Therefore, the primary limiting factor for its oral bioavailability is likely its poor dissolution rate in the gastrointestinal fluids. Other contributing factors could include first-pass metabolism.
Q3: What are the initial steps I should take to troubleshoot the bioavailability of my this compound formulation?
A3: Before attempting advanced formulation strategies, it is crucial to characterize the fundamental physicochemical properties of your this compound batch. This data will inform your formulation development and help you select the most appropriate enhancement strategy. Key parameters to measure include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
pKa: The acid dissociation constant will help predict the ionization state of this compound at different pH levels, which influences its solubility and permeability.
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD) will provide insight into the lipophilicity of this compound, which affects its permeability and potential for absorption.
-
Melting Point: This is an indicator of the solid-state stability and can be useful in the selection of formulation techniques like hot-melt extrusion.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form of your this compound, as different polymorphs can have different solubilities and dissolution rates.
Hypothetical Physicochemical Properties of this compound:
To guide your formulation development, the following table presents a set of hypothetical, yet realistic, physicochemical properties for this compound, assuming it is a BCS Class II compound.
| Property | Hypothetical Value | Implication for Formulation Development |
| Molecular Weight | 395.49 g/mol | Moderate molecular weight, generally favorable for oral absorption. |
| Aqueous Solubility | < 0.1 µg/mL at pH 6.8 | Very low solubility is a major hurdle for oral bioavailability. |
| pKa | 7.5 (basic) | Ionization will vary in the GI tract, with higher solubility in the acidic environment of the stomach. |
| LogP | 4.2 | High lipophilicity suggests good membrane permeability but can contribute to poor aqueous solubility. |
| Melting Point | 185°C | The relatively high melting point may require specific considerations for melt-based formulation techniques. |
Section 2: Troubleshooting Guide for Formulation Development
This section provides a structured approach to addressing common challenges in improving the oral bioavailability of this compound.
Issue 1: Poor Dissolution Rate of this compound in Biorelevant Media
Cause: Low aqueous solubility of the crystalline form of this compound.
Troubleshooting Strategies:
-
Particle Size Reduction (Micronization/Nanonization):
-
Rationale: Reducing the particle size increases the surface area available for dissolution.
-
When to use: As a first-line approach for poorly soluble drugs.
-
Potential issues: Can lead to particle aggregation and poor wettability. May not be sufficient for compounds with very low solubility.
-
-
Amorphous Solid Dispersions:
-
Rationale: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly enhance its apparent solubility and dissolution rate.
-
When to use: For compounds with low solubility where particle size reduction is insufficient.
-
Potential issues: The amorphous form is thermodynamically unstable and can recrystallize over time, affecting the stability of the formulation.
-
-
Lipid-Based Formulations:
-
Rationale: Solubilizing this compound in lipids, surfactants, and co-solvents can improve its dissolution and absorption.
-
When to use: For lipophilic compounds like this compound (hypothetical LogP of 4.2).
-
Potential issues: Potential for drug precipitation upon dilution in the GI tract. Chemical stability of the drug in the formulation needs to be assessed.
-
Issue 2: Inconsistent or Low In Vivo Exposure Despite Improved In Vitro Dissolution
Cause: This could be due to several factors, including drug precipitation in the gut, first-pass metabolism, or efflux transporter activity.
Troubleshooting Strategies:
-
Inclusion of Precipitation Inhibitors:
-
Rationale: Polymers such as HPMC, PVP, or HPMC-AS can be added to the formulation to maintain a supersaturated state of this compound in the GI tract and prevent its precipitation.
-
How to implement: Incorporate the precipitation inhibitor into the solid dispersion or co-administer it with the lipid-based formulation.
-
-
Assessment of First-Pass Metabolism:
-
Rationale: The liver is a major site of drug metabolism. If this compound undergoes significant first-pass metabolism, this will reduce its oral bioavailability.
-
How to investigate: Conduct in vitro metabolism studies using liver microsomes or hepatocytes. An intravenous pharmacokinetic study can also help to quantify the extent of first-pass metabolism.
-
-
Lymphatic Targeting:
-
Rationale: For highly lipophilic drugs, formulation in lipid-based systems can promote absorption via the lymphatic system, which bypasses the liver and can reduce first-pass metabolism.
-
How to implement: Formulate this compound in long-chain fatty acid-based lipid formulations.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Method:
-
Select an appropriate polymer carrier and a common volatile solvent in which both this compound and the polymer are soluble.
-
Prepare different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5 w/w) to identify the optimal composition.
-
Dissolve the calculated amounts of this compound and the polymer in the selected solvent in a round-bottom flask.
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue the evaporation until a dry solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Characterize the solid dispersion for drug content, morphology (SEM), solid-state properties (XRPD, DSC), and in vitro dissolution.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based formulation to improve its solubilization and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
Method:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe for the formation of a clear, monophasic region, which indicates the formation of a microemulsion. This will help identify the optimal concentration ranges of the excipients.
-
-
Preparation of this compound-loaded SEDDS:
-
Based on the ternary phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture in a water bath at approximately 40°C to ensure homogeneity.
-
Add the calculated amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-emulsification time and droplet size analysis: Dilute the SEDDS formulation with water or biorelevant media and measure the time it takes to form a stable emulsion. Determine the droplet size and polydispersity index using a dynamic light scattering instrument.
-
In vitro drug release: Perform dissolution studies using a dialysis bag method or a flow-through cell apparatus to assess the release of this compound from the SEDDS.
-
Section 4: Visualizations
Logical Workflow for Improving this compound Bioavailability
Caption: A logical workflow for enhancing the oral bioavailability of this compound.
Signaling Pathway of the Sigma-2 (σ2) Receptor (TMEM97)
Caption: Simplified signaling interactions of the Sigma-2 (σ2) Receptor (TMEM97).
References
CM398 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of CM398 in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and handling of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dissolution | - Insufficient solvent volume- Inadequate mixing- Low temperature of the solvent | - Ensure the correct solvent-to-solute ratio is used.- Gently heat the solution and/or use sonication to aid dissolution.[1]- Vortex the solution for a longer duration. |
| Cloudiness or phase separation in solution | - Use of an inappropriate solvent system- Compound has fallen out of solution due to temperature changes | - Refer to the recommended solvent protocols for this compound.[1]- If the solution was stored at a low temperature, gently warm and vortex to redissolve. |
| Solution discoloration | - Potential degradation of the compound- Contamination of the solvent or storage vessel | - Prepare a fresh stock solution.- Ensure high-purity solvents and clean storage vials are used.- Store stock solutions protected from light. |
| Inconsistent experimental results | - Use of a degraded stock solution- Repeated freeze-thaw cycles of the stock solution[1][2]- Inaccurate concentration of the final working solution | - Always use a freshly prepared working solution from a properly stored stock.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2]- Verify the dilution calculations and ensure accurate pipetting. |
| Difficulty dissolving this compound in aqueous buffers | - Low aqueous solubility of this compound | - Prepare a high-concentration stock solution in an organic solvent like DMSO first.[3]- Use a co-solvent system as detailed in the solubility protocols.[1] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the stability and handling of this compound.
1. What is the recommended solvent for preparing this compound stock solutions?
For preparing stock solutions, 100% DMSO is recommended, with a solubility of at least 10 mM.[3]
2. How should I prepare this compound for in vivo studies?
Several protocols using co-solvents are available to prepare this compound for administration. Here are some options that yield a clear solution at ≥ 2.5 mg/mL:[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Protocol 3: 10% DMSO, 90% Corn Oil
3. What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound should be stored under the following conditions to ensure stability:[1][2]
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2]
4. What should I do if I observe precipitation in my this compound solution?
If precipitation or phase separation occurs, you can gently heat and/or sonicate the solution to help redissolve the compound.[1]
5. Is this compound light-sensitive?
While not explicitly stated in the provided literature, it is good laboratory practice to store solutions of organic compounds, such as this compound, in light-protected vials (e.g., amber vials) to minimize the risk of photodegradation.
6. What is the mechanism of action of this compound?
This compound is a highly selective and potent ligand for the sigma-2 receptor, which has been identified as Transmembrane Protein 97 (TMEM97).[3][4] This receptor is understood to be involved in the regulation of intracellular calcium levels and cholesterol homeostasis.[4]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 395.50 g/mol .[3]
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if needed.[1]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Preparation of a this compound Dosing Solution for In Vivo Experiments (Example using Protocol 1)
-
Start with a high-concentration stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution to constitute 10% of the final volume.
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to bring the solution to the final desired volume (45%).
-
Vortex the solution thoroughly until a clear and homogenous solution is obtained.
Visualizations
Experimental Workflow for Preparing and Storing this compound Solutions
Caption: Workflow for the preparation and storage of this compound stock solutions.
Logical Troubleshooting Flow for this compound Solution Issues
Caption: Decision tree for troubleshooting common issues with this compound solutions.
High-Level Signaling Pathway of this compound
Caption: Simplified diagram of this compound's interaction with the Sigma-2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CM-398 (this compound) | σ2R ligand | Probechem Biochemicals [probechem.com]
- 4. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CM398 Sigma-2 Receptor Binding Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing CM398 sigma-2 receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sigma-2 receptor binding assays?
This compound is a highly selective and high-affinity ligand for the sigma-2 (σ2) receptor, with a binding affinity (Ki) of approximately 0.43 nM.[1][2][3] Its remarkable selectivity, over 1000-fold higher for the sigma-2 receptor compared to the sigma-1 (σ1) receptor, makes it an excellent tool for investigating the specific roles and characteristics of the sigma-2 receptor without significant off-target effects at the sigma-1 receptor.[1][3][4]
Q2: I am observing high non-specific binding in my assay. What are the potential causes and solutions?
High non-specific binding (NSB) can mask the specific binding signal and lead to inaccurate results. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.[5]
Potential Causes:
-
Radioligand Issues: The radiolabeled this compound concentration may be too high, or its purity may be compromised. Hydrophobic radioligands also tend to exhibit higher NSB.[5][6]
-
Tissue/Cell Preparation: Excessive membrane protein can increase non-specific sites. Inadequate homogenization and washing can leave behind endogenous ligands or other interfering substances.[5]
-
Assay Conditions: Sub-optimal incubation time, temperature, or buffer composition can contribute to high NSB.[5] The filter material itself can be a source of non-specific binding.[5]
Solutions:
-
Optimize Radioligand Concentration: Use a lower concentration of the radiolabeled ligand, typically at or below its dissociation constant (Kd).[5][6]
-
Verify Radioligand Purity: Ensure the radiochemical purity of your labeled this compound is greater than 90%.[5][6]
-
Adjust Protein Concentration: Titrate the amount of membrane protein to find the optimal concentration, typically within the range of 100-500 µg per assay.[5]
-
Optimize Assay Buffer: Include agents like bovine serum albumin (BSA) to reduce non-specific interactions.[5]
-
Enhance Washing Steps: Increase the volume and/or number of washes with ice-cold wash buffer. Pre-coating filters with BSA can also be beneficial.[5]
Q3: My assay shows very low or no specific binding. What should I check?
Low or undetectable specific binding can stem from several factors related to your reagents, biological samples, or experimental setup.[5]
Potential Causes:
-
Receptor Presence and Activity: The tissue or cells may have a low density of sigma-2 receptors, or the receptors may have been degraded during preparation.[5]
-
Radioligand Problems: The specific activity of the radiolabeled this compound may be too low, or it may have degraded due to improper storage.[5][6] Using a radioligand concentration that is too low will also result in a weak signal.[5]
-
Sub-optimal Assay Conditions: Incubation times that are too short may not allow the binding to reach equilibrium. The buffer composition may also not be optimal for binding.[5]
Solutions:
-
Confirm Receptor Expression: Use a positive control tissue or cell line known to express high levels of sigma-2 receptors.
-
Check Radioligand Quality: Verify the specific activity and purity of your radiolabeled this compound. For low-density receptors, a specific activity above 20 Ci/mmol is often recommended for tritiated ligands.[6]
-
Optimize Incubation Time: Perform a time-course experiment to determine the time required to reach binding equilibrium.[5]
-
Evaluate Assay Buffer: Ensure the pH and ionic strength of your buffer are appropriate for the sigma-2 receptor.
Q4: How critical is the use of a sigma-1 receptor masking agent?
Due to the potential for this compound to bind to sigma-1 receptors, especially at higher concentrations, it is advisable to include a selective sigma-1 receptor antagonist to "mask" or block these sites. A commonly used masking agent is (+)-pentazocine.[7][8][9] However, it is crucial to use this masking agent at an appropriate concentration, as high concentrations can interfere with the binding of the primary ligand to the sigma-2 receptor.[7][10]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| This compound Kᵢ for Sigma-2 Receptor | 0.43 nM | [1][2][3] |
| This compound Selectivity (σ1/σ2) | > 1000-fold | [1][3][4] |
| Membrane Protein Concentration | 100-500 µg | [5] |
| Radioligand Purity | > 90% | [5][6] |
| Non-specific Binding | < 50% of total binding | [5] |
| (+)-Pentazocine (Masking Agent) | ~100 nM | [8][10][11] |
Experimental Protocol: this compound Sigma-2 Receptor Binding Assay
This protocol is a general guideline and may require optimization for specific tissues or cell lines.
1. Materials and Reagents:
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound
-
(+)-Pentazocine (for sigma-1 receptor masking)
-
Membrane preparation (from tissue homogenate or cultured cells)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
2. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store membrane preparations at -80°C until use.
3. Binding Assay:
-
Prepare serial dilutions of unlabeled this compound for competition assays.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radiolabeled this compound + assay buffer + (+)-pentazocine.
-
Non-specific Binding: Membrane preparation + radiolabeled this compound + a high concentration of unlabeled this compound (e.g., 10 µM) + (+)-pentazocine.
-
Competition Binding: Membrane preparation + radiolabeled this compound + varying concentrations of unlabeled this compound + (+)-pentazocine.
-
-
The final assay volume is typically 100-200 µL.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 90-120 minutes) to allow binding to reach equilibrium.[8][11]
4. Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the assay mixture through glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the competition curve.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
Visual Troubleshooting and Workflow
Below are diagrams illustrating key experimental workflows and troubleshooting logic.
Caption: A simplified workflow for the this compound sigma-2 receptor binding assay.
Caption: Troubleshooting guide for high non-specific binding.
Caption: Troubleshooting guide for low or no specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 | MDPI [mdpi.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
CM398 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of CM398 observed in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a highly selective sigma-2 (σ2) receptor ligand with a high affinity (Ki = 0.43 nM). It demonstrates a more than 1000-fold selectivity for the σ2 receptor over the sigma-1 (σ1) receptor, making it a valuable tool for studying the specific roles of the σ2 receptor.[1][2][3]
Q2: What are the known off-target binding sites for this compound?
While highly selective for the σ2 receptor, this compound has shown some affinity for other transporters. Notably, it has an affinity for the dopamine transporter (Ki = 32.90 nM) and the serotonin transporter (Ki = 244.2 nM).[1] Radioligand binding studies have also shown that this compound has preferential affinity for the sigma-2 receptor compared to at least four other neurotransmitter receptor sites, including the norepinephrine transporter.[4][5]
Q3: Can this compound cause behavioral changes or locomotor impairment in animal models?
Yes, at high doses, this compound has been observed to cause modest locomotor impairment. In a rotarod assay, a high dose of 45 mg/kg (i.p.) resulted in a significant impairment of evoked locomotor activity in mice.[2] Lower doses (10 and 30 mg/kg, i.p.) did not produce sedative effects.[2]
Q4: Has this compound been associated with aversion or reward behavior in preclinical studies?
At therapeutic and sub-therapeutic doses, this compound did not show evidence of conditioned place preference (CPP) or conditioned place aversion (CPA).[2] However, at a high dose of 45 mg/kg (i.p.), it produced a conditioned place aversion, suggesting potential aversive properties at supratherapeutic concentrations.[2][6]
Q5: Does this compound have any effect on respiratory function?
Studies have evaluated the potential for respiratory depression, a common side effect of opioid analgesics. This compound did not show any significant respiratory depression in these assays.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected behavioral phenotypes (e.g., hyperactivity, anxiety-like behavior) | Off-target effects on dopamine or serotonin transporters. | - Lower the dose of this compound to a range where it retains efficacy for the σ2 receptor but minimizes off-target engagement.- Include control groups treated with selective dopamine or serotonin transporter inhibitors to differentiate between σ2-mediated and off-target effects.- Consider using a different σ2 receptor ligand with a distinct off-target profile for comparative studies. |
| Reduced motor coordination or sedation in animal models | High dosage leading to off-target effects or exaggerated pharmacology. | - Perform a dose-response study to identify the minimal effective dose that does not impair motor function. The reported threshold for locomotor impairment is around 45 mg/kg (i.p.) in mice.[2]- Conduct control experiments using a rotarod or open-field test to quantify any motor deficits at your chosen dose.- Ensure that the timing of behavioral testing does not coincide with the peak plasma concentration of this compound if motor impairment is a concern.[4][5] |
| Inconsistent or unexpected analgesic effects | This compound's analgesic properties can be modality-specific. It has shown efficacy in models of inflammatory and neuropathic pain but was ineffective in a thermal pain model (55°C warm-water tail-withdrawal assay).[2][3][6] | - Verify that the pain model you are using is appropriate for assessing the analgesic potential of a σ2 receptor ligand. Models of inflammatory pain (formalin assay) and neuropathic pain (chronic constriction injury) are more likely to yield positive results.[2][3][7]- Include positive controls with known efficacy in your specific pain model to validate the experimental setup. |
Quantitative Data Summary
Table 1: Binding Affinities of this compound
| Target | Kᵢ (nM) | Reference |
| Sigma-2 (σ2) Receptor | 0.43 | [1][3] |
| Dopamine Transporter | 32.90 | [1] |
| Serotonin Transporter | 244.2 | [1] |
| Sigma-1 (σ1) Receptor | >430 (>1000-fold selective) | [1][2][3] |
Table 2: In Vivo Efficacy (ED₅₀) of this compound in Pain Models
| Pain Model | Administration | ED₅₀ (mg/kg) | 95% Confidence Interval | Reference |
| Acetic Acid Writhing Test | i.p. | 14.7 | 10.6–20 | [2][3] |
| Formalin Assay | i.p. | 0.86 | 0.44–1.81 | [2][3] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of this compound to its target and potential off-target sites.
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the membranes and wash to remove endogenous ligands.
-
Binding Reaction: Incubate the prepared membranes with a specific radioligand for the receptor of interest and varying concentrations of this compound in a binding buffer.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Rotarod Assay for Motor Coordination
-
Acclimation: Acclimate mice to the testing room and the rotarod apparatus.
-
Training: Train the mice to stay on the rotating rod at a constant or accelerating speed for a set duration.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.).
-
Testing: At predetermined time points after injection, place the mice on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups to assess motor impairment.
Visualizations
Caption: this compound primary and off-target interactions.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CM-398 (this compound) | σ2R ligand | Probechem Biochemicals [probechem.com]
- 4. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: CM398 and Locomotor Function
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting CM398-induced locomotor impairment observed during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied?
This compound is a highly selective sigma-2 receptor antagonist being investigated for its potential therapeutic effects, particularly in the context of neuropathic pain.[1][2] It has shown promise in animal models for its antinociceptive and anti-allodynic properties.[1][2][3]
Q2: What is the primary side effect of concern with this compound administration?
A notable side effect of this compound is dose-dependent locomotor impairment.[1][2] At higher doses, this compound can cause sedation and impair coordinated movement, which can be a confounding factor in behavioral experiments.[1][2]
Q3: At what doses is locomotor impairment typically observed with this compound?
Studies in mice have shown that while lower doses (10 and 30 mg/kg, i.p.) of this compound may not produce significant sedative effects, a high dose of 45 mg/kg (i.p.) has been reported to cause significant impairment in evoked locomotor activity as measured by the rotarod assay.[1]
Q4: How can this compound-induced locomotor impairment be minimized?
The primary strategy to minimize locomotor impairment is careful dose selection . Researchers should aim to use the lowest effective dose of this compound that achieves the desired therapeutic effect without significantly impacting motor function. A thorough dose-response study is recommended to establish the therapeutic window for your specific animal model and experimental paradigm.
Q5: How is this compound-induced locomotor impairment measured?
The most common method to assess locomotor coordination and balance is the rotarod test .[1][4][5][6][7] This test measures the latency of a mouse or rat to fall from a rotating rod. A decrease in the time spent on the rod after this compound administration indicates locomotor impairment. Spontaneous locomotor activity can also be monitored using systems like the Comprehensive Lab Animal Monitoring System (CLAMS).[1]
Q6: Could the observed anti-nociceptive effects of this compound be a false positive due to locomotor impairment?
This is a valid concern. The sedative effects of high-dose this compound could lead to immobility that might be misinterpreted as analgesia in some pain assays.[1] To address this, researchers can use operant pain models that are less susceptible to confounding by motor impairment.[1]
Q7: Is there a known reversal agent for this compound-induced sedation?
Currently, there is no specific and validated reversal agent for sigma-2 receptor antagonists like this compound. Research on this is ongoing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant locomotor impairment observed in all experimental groups receiving this compound. | The administered dose of this compound is too high. | Conduct a dose-response study to identify a lower, non-impairing dose that retains therapeutic efficacy. Start with doses below 30 mg/kg (i.p.) in mice and carefully observe for any signs of sedation or motor incoordination. |
| High variability in rotarod performance within the this compound-treated group. | - Inconsistent drug administration.- Individual differences in drug sensitivity.- Improper acclimatization or training for the rotarod test. | - Ensure consistent and accurate drug administration techniques.- Increase the sample size to account for individual variability.- Implement a standardized acclimatization and training protocol for the rotarod test before drug administration.[4][5][6] |
| Animals appear sedated immediately after this compound administration, affecting the baseline reading of the experiment. | Rapid absorption and onset of action of this compound. | Adjust the timing of your behavioral testing. Allow for a sufficient time window between drug administration and testing to distinguish between acute sedative effects and the desired therapeutic window. |
| Uncertainty if the observed effect in a pain assay is genuine analgesia or a result of motor impairment. | Confounding effects of sedation on the behavioral endpoint. | - Utilize a control group treated with a known sedative agent that has no analgesic properties to compare the behavioral phenotype.- Employ an operant pain model where the animal must perform a task to receive a reward, which is less influenced by general motor suppression.[1] |
Data Presentation
Table 1: Effect of this compound on Locomotor Function (Rotarod Assay)
| Treatment Group | Dose (mg/kg, i.p.) | Effect on Latency to Fall | Significance vs. Vehicle | Reference |
| Vehicle | - | Baseline Performance | - | [1] |
| This compound | 10 | No significant impairment | Not Significant | [1] |
| This compound | 30 | No significant impairment | Not Significant | [1] |
| This compound | 45 | Significant impairment | p < 0.0001 | [1] |
| Gabapentin (Control) | 50 | - | - | [3] |
| Morphine (Control) | 30 | No significant impairment | Not Significant | [1] |
| U50,488 (Control) | - | Significant impairment | p < 0.0001 | [1] |
Experimental Protocols
Detailed Methodology: Rotarod Assay for Assessing this compound-Induced Locomotor Impairment in Mice
1. Apparatus:
-
An automated rotarod apparatus with a textured rod (e.g., 3 cm in diameter for mice) to provide grip.[5] The apparatus should have adjustable rotation speeds and the ability to record the latency to fall for each animal.
2. Animal Preparation:
-
Use adult male mice (e.g., C57BL/6J).
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the housing facility before any experimental procedures.
-
Handle the mice for several days before the experiment to reduce stress.
3. Acclimatization and Training:
-
On the day before the test, acclimate the mice to the testing room for at least 15-30 minutes.[4]
-
Train the mice on the rotarod to establish a stable baseline performance. A common training protocol involves:
-
Placing the mice on the rod rotating at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).[4][6]
-
Conducting 2-3 training trials with an inter-trial interval of at least 15 minutes.[4]
-
The goal is for the mice to be able to stay on the rod for the entire duration of the training trial.
-
4. Experimental Procedure:
-
On the test day, allow the mice to acclimate to the testing room for at least 15-30 minutes.[4]
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time point after administration (e.g., 30 minutes), place the mouse on the rotarod.
-
The test trial typically involves an accelerating rod, for example, from 4 to 40 rpm over 300 seconds.[4]
-
Record the latency to fall from the rod. A fall is defined as the point when the mouse drops from the rod or after it has passively rotated with the rod for a set number of consecutive rotations.
-
Conduct a set number of test trials (e.g., 3 trials) with a fixed inter-trial interval (e.g., 15 minutes).[4]
5. Data Analysis:
-
The primary endpoint is the latency to fall (in seconds) for each trial.
-
The data can be presented as the average latency to fall across the trials for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the performance of the this compound-treated groups to the vehicle-treated control group.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound as a sigma-2 receptor antagonist.
Caption: Experimental workflow for assessing this compound-induced locomotor impairment.
Caption: Troubleshooting logic for this compound-induced locomotor impairment.
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. biomed-easy.com [biomed-easy.com]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
Refining CM398 Experimental Protocol for Consistency: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistency and accuracy in experiments involving the selective sigma-2 receptor (S2R) ligand, CM398. Designed for researchers, scientists, and drug development professionals, this resource offers detailed methodologies, data presentation guidelines, and visual aids to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a highly selective, orally active ligand for the sigma-2 receptor (S2R), which has been identified as transmembrane protein 97 (TMEM97). It exhibits a high binding affinity for S2R with a Ki value of 0.43 nM and displays over 1000-fold selectivity against the sigma-1 receptor.[1][2] this compound is primarily investigated for its potential therapeutic effects in neuropathic pain.[2][3][4][5][6][7] Based on behavioral assays, it is considered a putative S2R antagonist.[8]
Q2: In which cell lines can I study the effects of this compound?
A2: The sigma-2 receptor (S2R)/TMEM97 is expressed in a wide variety of human and rodent tumor cell lines. High expression has been reported in cell lines such as the human breast cancer cell line MCF-7, the non-small cell lung cancer line NCI-H460, and the colorectal cancer line HCT-15.[1][2] Other cell lines reported to express S2R include C6 glioma, N1E-115 neuroblastoma, and NG108-15 neuroblastoma x glioma hybrid cells.[1][3] It is recommended to verify S2R/TMEM97 expression in your cell line of choice by Western blot or qPCR before initiating experiments.
Q3: What is the solvent and recommended storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies in mice, it has been administered intraperitoneally (i.p.) in a vehicle of 5% DMSO.[9] Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation. For working solutions, it is advisable to prepare them fresh from the stock solution and use them promptly.
Q4: What are the expected functional effects of this compound in vitro?
A4: As a putative antagonist, this compound is not expected to induce cell death on its own. Instead, it is anticipated to block the effects of S2R agonists. For instance, S2R agonists like siramesine have been shown to induce apoptosis in tumor cell lines.[1][2] Therefore, a key functional assay for this compound would be to demonstrate its ability to rescue or inhibit the cytotoxic effects of a known S2R agonist.
Q5: How can I confirm that the observed effects of this compound are on-target?
A5: To confirm on-target activity, consider the following approaches:
-
Use of a structurally different S2R antagonist: If another selective S2R antagonist produces similar effects, it strengthens the evidence for on-target activity.
-
Genetic knockdown or knockout: Silencing the expression of TMEM97 (S2R) using siRNA or CRISPR/Cas9 should abolish the effects of this compound.
-
Rescue experiments: In TMEM97 knockout/knockdown cells, the effects of this compound should be absent.
-
Downstream signaling analysis: Investigate the modulation of pathways known to be associated with S2R, such as cholesterol homeostasis, calcium signaling, or the Akt/mTOR pathway.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell culture variability | Ensure consistent cell seeding density and use cells within a similar passage number range. Regularly check for mycoplasma contamination. |
| Inaccurate compound concentration | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure complete dissolution in DMSO before diluting in culture medium. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidified barrier. |
| Interference with assay reagents | Some compounds can interfere with the chemistry of viability assays (e.g., autofluorescence). Run a control with this compound in cell-free media to check for direct interactions with the assay reagents. |
Issue 2: No observable effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Low or absent S2R expression | Confirm the expression of TMEM97 in your cell line using Western blot or qPCR. |
| Suboptimal compound concentration | Perform a dose-response experiment over a wide range of concentrations. Since this compound is an antagonist, its effects may only be apparent in the presence of an S2R agonist. |
| Incorrect assay endpoint | The chosen endpoint may not be modulated by S2R in your specific cell line or experimental conditions. Consider measuring other S2R-related phenomena, such as changes in intracellular calcium levels or cholesterol trafficking. |
| Compound degradation | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
Issue 3: High background or non-specific signal in Western blots for TMEM97.
| Possible Cause | Troubleshooting Steps |
| Antibody non-specificity | Validate the primary antibody against TMEM97 using a positive control (e.g., lysate from a known S2R-expressing cell line) and a negative control (e.g., lysate from a TMEM97 knockdown/knockout cell line). |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Insufficient washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. |
| High antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
Data Presentation
Summarize quantitative data in clear, well-structured tables to facilitate comparison between different experimental conditions.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Pain
| Pain Model | Administration Route | Effective Dose Range (mg/kg) | ED50 (95% C.I.) (mg/kg) |
| Acetic Acid Writhing Test | i.p. | 10 - 20 | 14.7 (10.6 - 20)[6][7] |
| Formalin Assay (Inflammatory) | i.p. | 0.44 - 1.81 | 0.86 (0.44 - 1.81)[6][7] |
| Chronic Constriction Injury (Neuropathic) | i.p. | 10 - 45 | Not reported |
Experimental Protocols
Protocol 1: Determining the Antagonistic Effect of this compound on Agonist-Induced Cytotoxicity
This protocol is designed to assess the ability of this compound to inhibit cell death induced by a sigma-2 receptor agonist (e.g., siramesine) using a cell viability assay like the MTT or CCK-8 assay.
Materials:
-
S2R-expressing cells (e.g., MCF-7 or NCI-H460)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Sigma-2 receptor agonist (e.g., siramesine)
-
DMSO
-
MTT or CCK-8 assay kit
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the S2R-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the S2R agonist in DMSO. Create serial dilutions of this compound and a fixed concentration of the S2R agonist in complete culture medium.
-
Treatment:
-
Control Groups: Include wells with cells treated with vehicle (DMSO) only and cells treated with the S2R agonist only.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Co-treatment: After pre-incubation, add the fixed concentration of the S2R agonist to the wells already containing this compound.
-
-
Incubation: Incubate the plate for a duration known to be effective for the S2R agonist to induce cytotoxicity (e.g., 24-72 hours).
-
Cell Viability Measurement: Following incubation, perform the MTT or CCK-8 assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the cell viability against the concentration of this compound in the presence of the S2R agonist.
Protocol 2: Assessing this compound's Effect on Intracellular Calcium Mobilization
This protocol outlines a method to determine if this compound can block agonist-induced changes in intracellular calcium levels using a fluorescent calcium indicator.
Materials:
-
S2R-expressing cells
-
Glass-bottom culture dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Sigma-2 receptor agonist known to induce calcium flux
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with live-cell imaging capabilities
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to reach an appropriate confluency.
-
Dye Loading: Incubate the cells with the fluorescent calcium indicator in HBSS as per the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells in HBSS.
-
This compound Pre-incubation: Add this compound at the desired concentration to the cells and incubate for a short period (e.g., 10-30 minutes).
-
Agonist Stimulation: While continuously recording fluorescence, add the S2R agonist to the dish.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the fluorescence intensity changes in individual cells or regions of interest. Compare the agonist-induced calcium response in the presence and absence of this compound.
Mandatory Visualization
Caption: Workflow for assessing the antagonist activity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable results with CM398
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CM398 in their experiments.
Troubleshooting Guide: Interpreting Variable Results with this compound
Variability in experimental outcomes is a common challenge in preclinical research. This guide provides a structured approach to troubleshooting inconsistent results when working with the selective sigma-2 receptor (S2R) ligand, this compound.
Data Summary: Potential Causes of Variability and Recommended Solutions
| Potential Cause | Observation | Recommended Solution | Relevant Experimental Models |
| This compound Reagent Integrity | Reduced or no effect of this compound compared to previous experiments. | - Confirm proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term). - Prepare fresh working solutions for each experiment. - Verify the certificate of analysis for purity and concentration. | All |
| Animal Model and Subject Variability | High inter-individual variation in response to this compound. | - Use a consistent and well-characterized animal strain. - Control for age, sex, and weight of the animals. - Ensure proper acclimatization of animals to the experimental environment. - Consider potential diet and microbiome influences on drug metabolism and nociception. | In vivo pain models (Formalin, Acetic Acid Writhing, CCI) |
| Procedural Inconsistencies | Inconsistent dose-response relationship or time-course of action. | - Standardize the route and timing of this compound administration. - Ensure accurate and consistent dosing for all animals. - For pain models, standardize the method of noxious stimulus application (e.g., formalin injection site and volume, CCI ligature tension). | In vivo pain models |
| Data Analysis and Interpretation | Difficulty in discerning a clear effect of this compound. | - Increase sample size to enhance statistical power. - Utilize appropriate statistical tests for the experimental design. - Blind the experimenter to the treatment groups to minimize bias. | All |
| Sigma-2 Receptor Expression Levels | Cell-line or tissue-specific differences in this compound efficacy. | - Confirm S2R (TMEM97) expression in your experimental model via techniques like qPCR or Western blot. - Be aware that S2R expression can be higher in proliferating cells. | In vitro and ex vivo assays |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective ligand for the sigma-2 receptor (S2R), which has been identified as transmembrane protein 97 (TMEM97).[1][2] Its precise action as an agonist or antagonist is still under investigation, with some studies suggesting it functions as an antagonist.[3] The S2R is involved in various cellular processes, including intracellular calcium signaling, cholesterol homeostasis, and autophagy.[1][2]
Q2: We are observing a high degree of variability in the analgesic effect of this compound in our mouse pain model. What could be the cause?
A2: High variability in in vivo pain models can stem from several factors. These include genetic differences between mouse strains, as well as variations in the age, sex, and weight of the animals.[4][5][6] Husbandry conditions, such as diet and housing, can also influence nociceptive responses.[4] Procedural consistency is critical; ensure standardized administration of this compound and consistent application of the painful stimulus.
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] It is recommended to prepare fresh working dilutions for each experiment to avoid degradation.
Q4: Can this compound be administered orally?
A4: Yes, studies have shown that this compound is orally active and demonstrates rapid absorption, with peak plasma concentrations occurring within 10 minutes of dosing in rodents.[2]
Q5: Are there any known off-target effects of this compound?
A5: this compound exhibits high selectivity for the sigma-2 receptor over the sigma-1 receptor (over 1000-fold).[1][2] However, it does show some affinity for the dopamine and serotonin transporters, although at significantly lower levels than for S2R.[1] Researchers should consider these potential off-target effects when interpreting their results.
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
1. Formalin-Induced Inflammatory Pain Model in Mice
-
Principle: Subcutaneous injection of a dilute formalin solution into the hind paw of a mouse elicits a biphasic pain response. The early phase (0-5 minutes) is characterized by direct activation of nociceptors, while the late phase (15-40 minutes) is associated with an inflammatory response.[7][8][9]
-
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection.
-
Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-40 minutes) post-injection.
-
2. Acetic Acid-Induced Writhing Test in Mice
-
Principle: Intraperitoneal injection of acetic acid induces visceral pain, causing characteristic stretching and writhing movements. The frequency of these writhes is a measure of nociception.[10][11][12][13]
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
After a suitable absorption period (e.g., 30 minutes), inject 0.1 mL/10g of body weight of a 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation cage.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and hind limb stretching) for a 10-15 minute period.
-
3. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
-
Principle: This model involves loose ligation of the sciatic nerve, which leads to the development of chronic neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia.[14][15][16][17][18]
-
Procedure:
-
Anesthetize the mouse.
-
Make an incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie three to four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for several days to a week for the neuropathic pain to develop.
-
Assess pain behaviors (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test) before and after this compound administration.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound and the Sigma-2 Receptor.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for interpreting variable this compound results.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dorfloripa.paginas.ufsc.br [dorfloripa.paginas.ufsc.br]
- 5. Innovations and advances in modelling and measuring pain in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. saspublishers.com [saspublishers.com]
- 12. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 16. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 17. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
Validation & Comparative
A Comparative Guide to CM398 and Other Sigma-2 Receptor Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-2 receptor ligand CM398 with other notable alternatives. The following sections detail quantitative performance data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Performance Comparison of Sigma-2 Receptor Ligands
The following table summarizes the in vitro binding affinities and functional activities of this compound and other selected sigma-2 receptor ligands. This data is crucial for evaluating the potency, selectivity, and potential therapeutic applications of these compounds.
| Ligand | Sigma-2 (σ2) Receptor Ki (nM) | Sigma-1 (σ1) Receptor Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) | Functional Activity at σ2 Receptor |
| This compound | 0.43 | 560 | ~1302 | Antagonist |
| Siramesine | 0.12 | 17 | ~142 | Agonist |
| PB28 | 0.68 | 0.38 | 0.56 | Agonist |
| SV119 | 44.3 | >4000 | >90 | Agonist |
| WC-26 | 8.7 | >4000 | >460 | Agonist |
| CB-64D | 16.5 | 3063 | ~185 | Agonist |
| Haloperidol | 2.8 | 2.8 | 1 | Antagonist |
| (+)-Pentazocine | >1000 | ~3 | <0.003 | Agonist |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the characterization and comparison of sigma-2 receptor ligands.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This assay determines the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane homogenates from guinea pig brain (for sigma-1) or rat liver (for sigma-2).
-
Radioligand: --INVALID-LINK---pentazocine for sigma-1 assays, and [³H]1,3-di-o-tolylguanidine ([³H]DTG) for sigma-2 assays.
-
Masking ligand for sigma-2 assay: (+)-pentazocine.
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates and dilute to the desired protein concentration in incubation buffer.
-
For sigma-2 assays, add a saturating concentration of (+)-pentazocine to the membrane suspension to block binding of the radioligand to sigma-1 receptors.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold incubation buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., haloperidol).
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of sigma-2 receptor ligands on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sigma-2 receptor ligand and incubate for a specific period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway, in response to treatment with sigma-2 receptor ligands.
Materials:
-
Cells treated with sigma-2 receptor ligands.
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
96-well plate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Treat cells with the sigma-2 receptor ligand for the desired time to induce apoptosis.
-
Lyse the cells using the cell lysis buffer to release the cellular contents, including caspases.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate and the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours, allowing the activated caspase-3 to cleave the substrate.
-
Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.
-
The level of caspase-3 activity is proportional to the signal generated and can be compared between treated and untreated cells.
In Vivo Analgesic and Anti-Allodynic Assays
This test assesses the antinociceptive effects of compounds in a model of tonic chemical pain.
Procedure:
-
Administer the test compound (e.g., this compound) to the animal (typically a mouse or rat) via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, inject a dilute solution of formalin into the plantar surface of one of the hind paws.
-
Immediately after the formalin injection, place the animal in an observation chamber.
-
Observe and record the amount of time the animal spends licking or biting the injected paw. The response is typically biphasic: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).
-
A reduction in the time spent licking or biting the paw in the treated group compared to the vehicle-treated control group indicates an antinociceptive effect.
This test measures the response latency to a thermal stimulus, indicating the analgesic effect of a compound.
Procedure:
-
Place the animal on a heated plate maintained at a constant temperature (e.g., 55°C).
-
Start a timer and observe the animal's behavior.
-
Record the latency (time) to the first sign of nociception, which is typically licking of the hind paws or jumping.
-
A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.
-
Administer the test compound and repeat the test at various time points to determine the peak effect and duration of action. An increase in the latency to respond indicates analgesia.
This is another common method to assess the analgesic properties of a compound against a thermal stimulus.
Procedure:
-
Gently restrain the animal with its tail exposed.
-
Apply a focused beam of radiant heat to a specific portion of the tail.
-
Measure the time it takes for the animal to flick its tail away from the heat source.
-
A cut-off time is employed to avoid tissue injury.
-
Administer the test compound and measure the tail-flick latency at different time points. A longer latency period suggests an analgesic effect.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Sigma-2 Receptor Signaling Pathway.
A Comparative Analysis of the Efficacy of CM398 and CM-304 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two novel compounds, CM398 and CM-304, in preclinical models of pain. The information presented is based on available experimental data, offering an objective overview to inform further research and development in the field of analgesics.
Introduction
This compound is a highly selective sigma-2 receptor (S2R) ligand, while CM-304 is a selective sigma-1 receptor (S1R) antagonist.[1][2] Notably, this compound was developed as an analog of CM-304 with the goal of extending its pharmacological duration of action.[1] Both compounds have demonstrated significant potential in modulating nociceptive pathways, particularly in the context of neuropathic and inflammatory pain. This guide will delve into their comparative efficacy, supported by quantitative data from key preclinical studies.
Data Presentation: Efficacy in Preclinical Pain Models
The following tables summarize the in vivo efficacy of this compound and CM-304 across various mouse models of pain. This data highlights the potency and duration of action of each compound.
Table 1: Efficacy in the Acetic Acid-Induced Writhing Test
| Compound | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval | Source |
| This compound | 14.7 | 10.6–20 | [3] |
| CM-304 | 0.48 | 0.09–1.82 | [2] |
Table 2: Efficacy in the Formalin-Induced Inflammatory Pain Assay (Late Phase)
| Compound | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval | Source |
| This compound | 0.86 | 0.44–1.81 | [1][3] |
| CM-304 | Not explicitly stated in the provided search results |
Table 3: Efficacy and Duration of Action in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Dose (mg/kg, i.p.) | Outcome Measure | Duration of Significant Effect | Source |
| This compound | 30 and 45 | Reduction of mechanical allodynia | Up to 80 minutes | [1] |
| CM-304 | 45 | Reduction of mechanical allodynia | Up to 60 minutes | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain. Male ICR mice are typically used. Following a 30-60 minute acclimatization period, the test compound (this compound or CM-304) or vehicle is administered intraperitoneally (i.p.). After a predetermined pretreatment time (e.g., 20 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The number of writhes is then counted for a set period, typically 5-15 minutes after the acetic acid injection. The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated group.[4][5]
Formalin-Induced Inflammatory Pain Assay
This model evaluates both acute and persistent inflammatory pain. Male Swiss Webster mice are often used. Following acclimatization, the test compound or vehicle is administered (e.g., i.p.). After a pretreatment period, a dilute formalin solution (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw. The amount of time the animal spends licking or biting the injected paw is then recorded. The test is divided into two phases: the early phase (0-5 minutes post-injection), reflecting direct nociceptor activation, and the late phase (15-30 minutes post-injection), which is associated with an inflammatory response and central sensitization.[6]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce neuropathic pain. In male mice, under anesthesia, the sciatic nerve of one leg is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and hyperalgesia. The anti-allodynic effects of the test compounds are assessed by measuring the paw withdrawal threshold to mechanical stimulation (e.g., using von Frey filaments) at various time points after drug administration.[7][8]
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways for CM-304 and this compound and a typical experimental workflow for evaluating their analgesic efficacy.
Caption: Proposed signaling pathway for the analgesic action of CM-304.
Caption: Proposed signaling pathway for the analgesic action of this compound.
Caption: General experimental workflow for comparing the analgesic efficacy of this compound and CM-304.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 5. saspublishers.com [saspublishers.com]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral indices of ongoing pain are largely unchanged in male mice with tissue or nerve injury-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
CM398: A Comparative Analysis of Sigma-2 Receptor Selectivity
In the landscape of neuropharmacology and oncology research, the sigma-2 (σ2) receptor has emerged as a compelling target for therapeutic intervention and diagnostic imaging. The development of ligands with high affinity and selectivity for the σ2 receptor is crucial for advancing our understanding of its physiological roles and for the creation of novel therapeutics. This guide provides a comparative analysis of CM398's selectivity for the sigma-2 receptor against other well-established ligands, supported by experimental data and detailed protocols.
Unveiling the Selectivity of this compound
This compound is a novel ligand that has demonstrated remarkable affinity and selectivity for the sigma-2 receptor. Experimental data indicates that this compound binds to the σ2 receptor with a high affinity, as evidenced by its low nanomolar inhibition constant (Ki) of 0.43 nM.[1][2] What sets this compound apart is its exceptional selectivity over the sigma-1 (σ1) receptor, with a selectivity ratio exceeding 1000-fold.[1][2] This high degree of selectivity is a critical attribute, as it minimizes off-target effects and allows for more precise modulation of σ2 receptor activity. Furthermore, while this compound shows some affinity for dopamine and serotonin transporters, its affinity for the σ2 receptor is significantly higher.[1]
Comparative Analysis with Alternative Sigma-2 Ligands
To contextualize the performance of this compound, a comparison with other known sigma-2 receptor ligands is essential. The following table summarizes the binding affinities (Ki) for the sigma-2 and sigma-1 receptors, along with the calculated selectivity ratios for this compound and three alternative ligands: Siramesine, PB28, and SV119.
| Ligand | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity Ratio (Sigma-1 Ki / Sigma-2 Ki) |
| This compound | 0.43 [1][2] | 560 [3][4] | ~1302 |
| Siramesine | 0.12[5][6] | 17[5][6] | ~142 |
| PB28 | 0.68[1] | 0.38[1] | ~0.56 |
| SV119 | 7.8[7] | - | - |
As the data illustrates, while Siramesine exhibits a higher affinity for the sigma-2 receptor, this compound demonstrates a significantly greater selectivity over the sigma-1 receptor. PB28, in contrast, shows a slight preference for the sigma-1 receptor. This comparative data highlights this compound as a highly selective tool for investigating sigma-2 receptor function.
Experimental Determination of Sigma-2 Receptor Selectivity
The binding affinity and selectivity of this compound and other ligands are typically determined through competitive radioligand binding assays. The following protocol provides a detailed methodology for such an experiment.
Experimental Protocol: Sigma-2 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the sigma-2 receptor.
Materials:
-
Radioligand: [3H]1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.
-
Tissue Source: Rat liver membrane homogenates, which are rich in sigma-2 receptors.
-
Masking Agent: (+)-Pentazocine, a selective sigma-1 receptor ligand used to block the binding of [3H]DTG to sigma-1 receptors.
-
Test Compound: this compound or other ligands of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from rat liver tissue.
-
Assay Setup: In a 96-well plate, combine the rat liver membrane homogenates (approximately 300 μg of protein) with the assay buffer.
-
Masking: Add a saturating concentration of (+)-pentazocine (e.g., 100 nM) to each well to mask the sigma-1 receptors.
-
Radioligand Addition: Add a fixed concentration of [3H]DTG (e.g., 5 nM) to each well.
-
Competitive Binding: Add varying concentrations of the test compound (e.g., this compound, ranging from 0.1 nM to 10 μM) to the wells.
-
Incubation: Incubate the plates at room temperature (25°C) for 120 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
A similar protocol is followed for determining the binding affinity for the sigma-1 receptor, typically using guinea pig brain membrane homogenates and --INVALID-LINK---pentazocine as the radioligand, without the need for a masking agent.[8]
Sigma-2 Receptor Signaling Pathways
The sigma-2 receptor is implicated in a variety of cellular signaling pathways. Ligand binding to the sigma-2 receptor can modulate intracellular calcium levels and the activity of calcium and potassium channels.[3] It is also involved in the regulation of key neurotransmitter systems, including dopamine, serotonin, and glutamate.[3] In the context of cancer, the sigma-2 receptor has been shown to interact with the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling cascades involving Protein Kinase C (PKC) and Raf kinase, which are crucial for cell proliferation.[3] Furthermore, there is evidence suggesting a coupling of the sigma-2 receptor with the mTOR and caspase signaling pathways.[9]
Caption: Simplified signaling pathways associated with the sigma-2 receptor.
This guide provides a comprehensive overview of this compound's selectivity for the sigma-2 receptor, offering a direct comparison with other ligands and detailing the experimental procedures used for its validation. The high selectivity of this compound positions it as a valuable pharmacological tool for researchers and drug developers exploring the therapeutic potential of targeting the sigma-2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Preclinical Head-to-Head Comparison of CM398 and Gabapentin for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel selective sigma-2 receptor (S2R) antagonist, CM398, and the established first-line neuropathic pain therapeutic, gabapentin. The comparative analysis is based on a key preclinical study that evaluated the efficacy of both compounds in a rodent model of neuropathy. This document is intended to inform researchers, scientists, and drug development professionals on the emerging therapeutic potential of this compound.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a clear need for novel therapeutic agents. This guide focuses on this compound, a selective sigma-2 receptor (S2R) antagonist, and its preclinical efficacy in comparison to gabapentin. A pivotal study in a chronic constriction injury (CCI) mouse model of neuropathic pain demonstrated that this compound exhibits dose-dependent anti-allodynic effects. Notably, at higher doses (30 and 45 mg/kg, i.p.), this compound's efficacy was comparable to that of gabapentin (50 mg/kg, i.p.) in reducing mechanical allodynia.[1][2] While clinical trial data directly comparing this compound and gabapentin is not yet available, these preclinical findings highlight this compound as a promising candidate for further investigation in the management of neuropathic pain.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study comparing the anti-allodynic effects of this compound and gabapentin in a mouse model of chronic constriction injury (CCI). The data represents the paw withdrawal threshold in response to mechanical stimuli, a measure of mechanical allodynia.
| Treatment Group | Dose (mg/kg, i.p.) | Peak Anti-Allodynic Effect (Paw Withdrawal Threshold in grams) | Time to Peak Effect (minutes post-injection) |
| This compound | 10 | Moderate reduction | 40-80 |
| 30 | Significant reduction, comparable to Gabapentin | 40-80 | |
| 45 | Significant reduction, comparable to Gabapentin | 40-80 | |
| Gabapentin | 50 | Significant reduction | 40-80 |
| Vehicle Control | N/A | No significant change | N/A |
Data extracted from a study by Intagliata et al. (2022).[1][2]
Mechanisms of Action
The distinct mechanisms of action of this compound and gabapentin offer different therapeutic approaches to modulating neuropathic pain signaling pathways.
This compound: This compound is a selective antagonist of the sigma-2 receptor (S2R).[1][2][3][4] While the precise downstream signaling of S2R in nociception is still under investigation, sigma receptors are known to modulate various intracellular signaling pathways and inflammatory mediators.[2] The anti-allodynic effect of this compound is thought to be mediated through the antagonism of S2R, leading to a reduction in neuronal hyperexcitability.
Gabapentin: The primary mechanism of action for gabapentin involves its binding to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][6][7][8] This binding inhibits the trafficking of these channels to the presynaptic terminal, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5][7][9] This dampening of excitatory neurotransmission contributes to its analgesic effects in neuropathic pain states.
Experimental Protocols
The following section details the methodology of the key preclinical study that compared the efficacy of this compound and gabapentin.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a well-validated and commonly used rodent model to induce neuropathic pain that mimics sciatica in humans.[1][2]
-
Animal Subjects: The study utilized male mice.
-
Surgical Procedure:
-
Anesthesia was induced in the mice.
-
The common sciatic nerve was exposed at the level of the mid-thigh.
-
Proximal to the trifurcation of the sciatic nerve, four loose ligatures were tied around the nerve.
-
The incision was then closed.
-
-
Post-Surgical Assessment: The development of mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful, was assessed.
Assessment of Mechanical Allodynia
-
Apparatus: Von Frey filaments were used to measure the paw withdrawal threshold. These are a series of calibrated monofilaments that exert a specific force when applied to the plantar surface of the paw.
-
Procedure:
-
Mice were placed in individual compartments on a raised mesh floor and allowed to acclimate.
-
Von Frey filaments were applied to the mid-plantar surface of the hind paw.
-
The threshold for paw withdrawal was determined using the up-down method.
-
-
Drug Administration: this compound (10, 30, and 45 mg/kg) or gabapentin (50 mg/kg) was administered via intraperitoneal (i.p.) injection. A vehicle control group was also included.
-
Data Collection: Paw withdrawal thresholds were measured at multiple time points following drug administration to determine the onset, peak, and duration of the anti-allodynic effect.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a viable candidate for the treatment of neuropathic pain, with an efficacy profile comparable to gabapentin at higher doses in a validated animal model.[1][2] The novel mechanism of action, targeting the sigma-2 receptor, presents a potentially new avenue for therapeutic intervention, which may offer benefits for patients who do not respond to or cannot tolerate existing therapies like gabapentin.
It is important to note that a high dose of this compound (45 mg/kg, i.p.) did show some modest locomotor impairment in a rotarod assay in the preclinical study.[2][3][4] However, in an operant pain model designed to be resistant to such confounding factors, mice treated with this compound still demonstrated a robust conditioned place preference, suggesting a genuine analgesic effect.[1][2][3][4]
The next crucial step in the development of this compound will be to advance into clinical trials to establish its safety, tolerability, and efficacy in human subjects with various neuropathic pain conditions. Direct head-to-head clinical trials with gabapentin and other standard-of-care treatments will be essential to fully delineate the therapeutic potential of this compound and its place in the clinical management of neuropathic pain.
Clinical Context for Gabapentin
Gabapentin is a well-established, first-line treatment for various neuropathic pain conditions, including diabetic neuropathy and post-herpetic neuralgia.[5][6] Numerous clinical trials have demonstrated its efficacy in reducing pain and improving quality of life in patients with these conditions.[10] However, its use can be associated with side effects such as dizziness and somnolence, which are typically mild to moderate and often transient.[9][10] The development of new therapeutics like this compound is driven by the need to provide alternative or improved treatment options for the significant portion of patients who experience inadequate pain relief or intolerable side effects with current medications.
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. [PDF] Implications and mechanism of action of gabapentin in neuropathic pain | Semantic Scholar [semanticscholar.org]
- 6. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CM398 and Other Analgesics: A Guide for Researchers
For researchers and professionals in drug development, the quest for novel analgesics with improved efficacy and safety profiles is a paramount objective. This guide provides a comprehensive, data-driven comparison of CM398, a highly selective sigma-2 receptor (σ2R) ligand, with established analgesics. The following sections detail its pharmacological profile, comparative efficacy in preclinical pain models, and the experimental protocols used to generate this data.
Pharmacological Profile of this compound
This compound is a novel, orally active and highly selective ligand for the sigma-2 receptor.[1][2] Its high affinity and selectivity for the σ2R over the sigma-1 receptor (σ1R) and other neurotransmitter receptors make it a valuable tool for investigating the therapeutic potential of σ2R modulation in pain.[2]
Binding Affinity and Selectivity
Radioligand binding studies have demonstrated the preferential affinity of this compound for the σ2R.[2] The compound also shows some affinity for dopamine and serotonin transporters, although at significantly lower levels than for the σ2R.[1]
| Target | Kᵢ (nM) | Selectivity Ratio (σ1R/σ2R) |
| Sigma-2 Receptor (σ2R) | 0.43 | >1000-fold |
| Sigma-1 Receptor (σ1R) | 560 | |
| Dopamine Transporter (DAT) | 32.90 | |
| Serotonin Transporter (SERT) | 244.2 |
Comparative In Vivo Efficacy
This compound has demonstrated significant antinociceptive and anti-allodynic effects in various rodent models of pain, including inflammatory, visceral, and neuropathic pain.[2][3] The following tables summarize the comparative efficacy of this compound against the commonly used analgesics, morphine (an opioid) and gabapentin (an anticonvulsant used for neuropathic pain).
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
The CCI model is a widely used preclinical model of neuropathic pain. In this model, this compound has been shown to reduce mechanical allodynia, a key symptom of neuropathic pain, with an efficacy comparable to that of gabapentin at higher doses.[3]
| Compound | Dose (mg/kg, i.p.) | Effect on Mechanical Allodynia |
| This compound | 10 - 45 | Dose-dependent reduction |
| Gabapentin | 50 | Significant reduction |
Inflammatory Pain: Formalin Test
The formalin test is a model of tonic, localized inflammatory pain. This compound demonstrated potent anti-inflammatory analgesic effects in this model.[2][4]
| Compound | ED₅₀ (mg/kg, i.p.) |
| This compound | 0.86 (0.44–1.81) |
| Morphine | Not directly compared in the same study for ED₅₀ |
Visceral Pain: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a model of visceral pain. This compound produced a dose-dependent reduction in writhing behavior, indicating its analgesic effect in this pain modality.[3]
| Compound | ED₅₀ (mg/kg, i.p.) |
| This compound | 14.7 (10.6–20) |
| Morphine | Not directly compared in the same study for ED₅₀ |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Sigma-2 Receptor in Pain Modulation
The precise downstream signaling pathway of the sigma-2 receptor in pain modulation is an active area of research. However, evidence suggests its involvement in modulating intracellular calcium levels and the integrated stress response (ISR).[5] Activation of σ2R may lead to a reduction in neuronal hyperexcitability, contributing to its analgesic effects.
Proposed signaling pathway of this compound via the Sigma-2 receptor.
Experimental Workflow: Acetic Acid-Induced Writhing Test
This workflow outlines the key steps in the acetic acid-induced writhing test used to assess visceral pain.
Workflow for the Acetic Acid-Induced Writhing Test.
Experimental Workflow: Formalin Test
This diagram illustrates the procedure for the formalin test, a model of inflammatory pain with two distinct phases.
Workflow for the Formalin Test.
Experimental Workflow: Chronic Constriction Injury (CCI) Model
This workflow details the surgical procedure and subsequent behavioral testing in the CCI model of neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
Cross-Validation of CM-398: A Comparative Analysis Across Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of CM-398, a novel and highly selective sigma-2 receptor (S2R) ligand, across various pain models. The data presented is derived from foundational studies investigating its potential as a non-opioid analgesic. This document outlines the compound's performance against established therapeutics and details the experimental protocols utilized in these critical assessments.
Quantitative Analysis of CM-398 Efficacy
The antinociceptive and anti-allodynic properties of CM-398 have been evaluated in several well-established murine models of pain. The following tables summarize the key quantitative data from these studies, offering a clear comparison of its potency and effectiveness in different pain modalities.
Table 1: Efficacy of CM-398 in Visceral and Inflammatory Pain Models
| Pain Model | Compound | Dosage (mg/kg, i.p.) | ED₅₀ (95% C.I.) | Efficacy |
| Acetic Acid Writhing Test (Visceral Pain) | CM-398 | 10 - 20 | 14.7 (10.6–20) mg/kg | Dose-dependently attenuated nociception.[1] |
| Morphine | - | 3.91 (1.45–10.4) mg/kg | Positive control, more potent than CM-398.[1] | |
| Formalin Assay (Inflammatory Pain) | CM-398 | 0.3 - 30 | 0.86 (0.44–1.81) mg/kg | Significant dose-dependent antinociception.[1] |
| Morphine | 10 | - | Significantly reduced licking time compared to saline control.[1] |
Table 2: Efficacy of CM-398 in a Neuropathic Pain Model
| Pain Model | Compound | Dosage (mg/kg, i.p.) | Outcome Measure | Efficacy |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve | CM-398 | 10 - 45 | Mechanical Allodynia | Dose-dependently reduced mechanical allodynia.[1][2][3] |
| Gabapentin | 50 | Mechanical Allodynia | The higher dose of CM-398 (45 mg/kg) showed equivalent efficacy to gabapentin.[1][2][3] |
Table 3: Assessment of CM-398 in an Acute Thermal Pain Model
| Pain Model | Compound | Dosage (mg/kg, i.p.) | Outcome |
| 55°C Warm-Water Tail-Withdrawal Assay | CM-398 | Up to 45 | No significant antinociceptive effect.[1][3] |
| Morphine | - | Produced significant antinociception.[1] |
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide, providing a basis for replication and further investigation.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid.
-
Subjects: Male mice.
-
Procedure:
-
Mice are habituated to individual observation chambers.
-
CM-398, morphine, or vehicle (saline) is administered intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period (e.g., 20 minutes).
-
-
Endpoint: The total number of writhes is recorded, and the percentage of inhibition compared to the vehicle control group is calculated.
Formalin Assay (Inflammatory Pain)
This model evaluates both acute and tonic inflammatory pain responses following the injection of formalin into the paw.
-
Subjects: Male mice.
-
Procedure:
-
Mice are acclimated to observation chambers.
-
CM-398, morphine, or vehicle is administered i.p.
-
Following the pretreatment period, a dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
-
Endpoint: The duration of licking/biting is quantified to assess the level of pain, with a reduction indicating an analgesic effect.
Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
The CCI model is a widely used method to induce neuropathic pain that mimics sciatica in humans.
-
Subjects: Male mice.
-
Procedure:
-
Mice are anesthetized.
-
The sciatic nerve of one leg is exposed at the mid-thigh level.
-
Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Mechanical allodynia (pain in response to a non-painful stimulus) is assessed at baseline and various time points post-surgery using von Frey filaments.
-
-
Endpoint: The paw withdrawal threshold in response to the application of calibrated von Frey filaments is measured. A lower threshold indicates mechanical allodynia. The efficacy of CM-398 or gabapentin is determined by their ability to increase this withdrawal threshold.
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of CM-398 and the experimental workflow for its evaluation.
Caption: Proposed signaling pathway of CM-398.
Caption: Experimental workflow for preclinical pain studies.
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of CM398's Pharmacological Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological actions of CM398, a novel and highly selective sigma-2 (σ2) receptor ligand, with other relevant compounds. The information is supported by experimental data to aid in the independent verification of its therapeutic potential, particularly in the context of neuropathic and inflammatory pain.
Introduction to this compound
This compound is a potent and selective ligand for the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97).[1][2] It exhibits over 1000-fold selectivity for the σ2 receptor over the sigma-1 (σ1) receptor, making it a valuable tool for elucidating the specific roles of the σ2 receptor in physiological and pathological processes.[1][3] Preclinical studies have demonstrated the analgesic and anti-allodynic effects of this compound in various animal models of pain.[4][5] While its precise mechanism is still under investigation, it is understood to modulate intracellular calcium levels and the integrated stress response (ISR).[6][7]
Comparative Pharmacological Data
This section presents a quantitative comparison of this compound with other selective σ2 receptor ligands and a standard-of-care analgesic, gabapentin.
Table 1: In Vitro Binding Affinities
| Compound | Target | Ki (nM) | Selectivity (σ1/σ2) | Reference |
| This compound | σ2 Receptor | 0.43 | >1000-fold | [3] |
| UKH-1114 | σ2 Receptor | 46 | - | [8] |
| SAS-0132 | σ2 Receptor | 90 | 9-fold | [9] |
Table 2: In Vivo Efficacy in Pain Models
| Compound | Pain Model | Route of Administration | Effective Dose | Comparator | Outcome | Reference |
| This compound | Acetic Acid Writhing (Mouse) | i.p. | ED50: 14.7 mg/kg | Morphine (ED50: 3.91 mg/kg) | Less potent than morphine | [1] |
| This compound | Formalin Test (Mouse) | i.p. | ED50: 0.86 mg/kg | - | Significant antinociception | [1] |
| This compound | Chronic Constriction Injury (Mouse) | i.p. | 10-45 mg/kg | Gabapentin (50 mg/kg) | Equivalent efficacy at higher doses | [5] |
| UKH-1114 | Spared Nerve Injury (Mouse) | i.v. | 10 mg/kg | Gabapentin (100 mg/kg) | Equivalent efficacy, longer duration | [7] |
Signaling Pathways and Mechanism of Action
The analgesic effects of this compound are mediated through its interaction with the σ2 receptor (TMEM97), leading to the modulation of downstream signaling pathways. A key proposed mechanism is the inhibition of the Integrated Stress Response (ISR), a cellular pathway activated by various stressors, including nerve injury.
Figure 1. Proposed signaling pathway of this compound-mediated analgesia.
Binding of this compound to the σ2 receptor is thought to inhibit the ISR, which is implicated in the pathogenesis of neuropathic pain.[6] Additionally, σ2 receptors are known to regulate intracellular calcium homeostasis, and modulation of calcium signaling is a recognized mechanism for controlling neuronal excitability and pain transmission.[6][7]
Experimental Protocols
Detailed methodologies for the key in vivo pain models used to evaluate the pharmacological action of this compound are provided below.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain.
Figure 2. Workflow for the acetic acid-induced writhing test.
-
Animals: Male ICR mice.
-
Procedure: Following a 30-minute pretreatment with this compound, vehicle, or a positive control (e.g., morphine) via intraperitoneal (i.p.) injection, mice are injected i.p. with a 0.6% solution of acetic acid.
-
Measurement: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes following the acetic acid injection.
-
Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
Formalin Test
This model evaluates both acute and inflammatory pain.
Figure 3. Workflow for the formalin test.
-
Animals: Male ICR mice.
-
Procedure: Mice are pretreated with this compound, vehicle, or a positive control i.p. 30 minutes prior to the intraplantar injection of 2.5% formalin into the hind paw.
-
Measurement: Nociceptive behavior (time spent licking or biting the injected paw) is recorded in two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Endpoint: A reduction in licking and biting time in either phase indicates antinociceptive or anti-inflammatory effects, respectively.
Chronic Constriction Injury (CCI) Model
This is a widely used model of neuropathic pain.
Figure 4. Workflow for the chronic constriction injury model.
-
Animals: Male C57BL/6 mice.
-
Procedure: Neuropathic pain is induced by loosely ligating the common sciatic nerve. This leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) over several days.
-
Measurement: Mechanical allodynia is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Endpoint: An increase in the paw withdrawal threshold in this compound-treated animals compared to vehicle-treated animals indicates an anti-allodynic effect.
Conclusion
The available preclinical data strongly support the pharmacological action of this compound as a selective σ2 receptor ligand with significant analgesic and anti-allodynic properties. Its efficacy in models of both inflammatory and neuropathic pain, comparable to or, in some aspects, potentially superior to existing therapies like gabapentin, highlights its promise as a novel therapeutic agent. The proposed mechanism of action involving the inhibition of the Integrated Stress Response and modulation of intracellular calcium provides a rational basis for its observed effects. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications for the management of chronic pain.
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. iasp-pain.org [iasp-pain.org]
- 6. pnas.org [pnas.org]
- 7. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Analysis of CM398 and Non-selective Sigma Ligands: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective sigma-2 (σ2) receptor ligand, CM398, with various non-selective sigma ligands. The information presented is intended to assist researchers in selecting appropriate compounds for their experimental needs, based on quantitative binding data, functional activity, and established methodologies.
Introduction to Sigma Receptors and Ligands
Sigma receptors, initially misclassified as opioid receptors, are now recognized as a unique class of proteins with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[1] These receptors are involved in a variety of cellular functions and have been implicated in numerous physiological and pathological processes, including pain modulation, neuroprotection, and cancer.[2][3] Sigma ligands are molecules that bind to these receptors and can be categorized based on their selectivity for the different subtypes. While selective ligands like this compound offer the ability to probe the function of a specific receptor subtype, non-selective ligands, which bind to both σ1 and σ2 receptors, have also been instrumental in the broader study of sigma receptor pharmacology.
This compound: A Highly Selective Sigma-2 Receptor Ligand
This compound is a potent and highly selective ligand for the σ2 receptor.[4] It exhibits a significantly higher affinity for the σ2 receptor compared to the σ1 receptor, with a selectivity ratio exceeding 1000-fold.[4][5] This high selectivity makes this compound an invaluable tool for investigating the specific roles of the σ2 receptor in various biological systems. Furthermore, this compound is orally active and has demonstrated promising anti-inflammatory and analgesic effects in preclinical models of pain.[6]
Non-selective Sigma Ligands: An Overview
Non-selective sigma ligands are compounds that exhibit affinity for both σ1 and σ2 receptors. These ligands have been historically important for the initial characterization of sigma receptors and continue to be used in research. Notable examples include haloperidol, 1,3-di-o-tolyl-guanidine (DTG), and siramesine.[7][8][9] While their lack of selectivity can complicate the interpretation of experimental results, they remain useful for studies where the combined effect on both receptor subtypes is of interest or when comparing with selective ligands to delineate subtype-specific effects.
Data Presentation: Quantitative Affinity Comparison
The binding affinities of this compound and several common non-selective sigma ligands for σ1 and σ2 receptors are summarized in the table below. Affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to inhibit 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 Receptor Affinity (Ki, nM) | Sigma-2 Receptor Affinity (Ki, nM) | Selectivity Ratio (Ki σ1 / Ki σ2) |
| This compound | 560 | 0.43 | >1000 |
| Haloperidol | 0.90 - 6.60 | 7.93 - 125 | 4 - 30 |
| DTG | ~35.5 | ~39.9 | ~0.89 |
| Siramesine | 17 | 0.12 | 141 |
| AZ-66 | 2.4 | 0.51 | 4.7 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the literature.[4][6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are outlines of common experimental protocols used in the study of sigma receptor ligands.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[10] These assays measure the competition between a radiolabeled ligand and an unlabeled test compound for binding to the target receptor.[11]
General Protocol for Competitive Inhibition Radioligand Binding Assay:
-
Membrane Preparation: Tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2) are homogenized in an ice-cold buffer.[12] The homogenate is then centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for σ1, or [³H]DTG in the presence of a σ1 masking agent like (+)-pentazocine for σ2) is incubated with the membrane preparation and varying concentrations of the unlabeled test compound.[12][13]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[10]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Functional Assays
Functional assays are essential for determining whether a ligand acts as an agonist or an antagonist at the receptor.
Calcium Imaging Assay:
Sigma receptors are known to modulate intracellular calcium signaling.[14][15] Calcium imaging is a technique used to visualize changes in intracellular calcium concentrations upon ligand binding.[16]
General Protocol for Calcium Imaging:
-
Cell Culture and Loading: Cells expressing sigma receptors are cultured on glass coverslips and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).[17][18]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded before the addition of the test compound.
-
Ligand Application: The test compound (e.g., this compound or a non-selective ligand) is added to the cells.
-
Fluorescence Measurement: Changes in fluorescence, which correspond to changes in intracellular calcium levels, are monitored over time using a fluorescence microscope.
-
Data Analysis: The change in fluorescence intensity is quantified to determine the effect of the ligand on calcium signaling.
In Vivo Behavioral Studies (Analgesia Models):
To assess the potential therapeutic effects of sigma ligands, in vivo behavioral models are employed. For analgesia, common models include the formalin test and the chronic constriction injury (CCI) model of neuropathic pain.[19]
General Protocol for the Formalin Test:
-
Animal Acclimation: Animals (typically mice or rats) are acclimated to the testing environment.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered to the animals.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.
-
Behavioral Observation: The animal's behavior is observed and scored based on the amount of time spent licking, biting, or flinching the injected paw. Observations are typically made in two phases: an early, acute phase and a later, inflammatory phase.
-
Data Analysis: The behavioral scores are compared between the drug-treated and control groups to determine the analgesic effect of the compound.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of sigma-1 and sigma-2 receptors and a typical experimental workflow for determining receptor affinity.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Caption: Overview of the Sigma-2 receptor's cellular roles.
Caption: Workflow for a radioligand binding assay.
Conclusion
The selective sigma-2 ligand this compound and non-selective sigma ligands represent important tools in pharmacology and drug discovery. The high selectivity of this compound allows for the specific interrogation of sigma-2 receptor function, while non-selective ligands remain valuable for broader studies of the sigma receptor system. The choice of ligand will ultimately depend on the specific research question being addressed. This guide provides a foundational comparison to aid researchers in making informed decisions for their experimental designs.
References
- 1. Sigma receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 15. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.rsc.org [pubs.rsc.org]
Validating the Therapeutic Potential of CM398: A Comparative Analysis in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CM398, a novel sigma-2 receptor (S2R) selective ligand, with established analgesics in preclinical models of pain. The data presented herein is intended to assist researchers in evaluating the therapeutic potential of this compound for neuropathic and inflammatory pain.
Introduction
This compound is a highly selective ligand for the sigma-2 receptor (S2R), now identified as transmembrane protein 97 (TMEM97). It is an analog of the sigma-1 receptor antagonist CM-304, developed with the aim of extending its pharmacological duration of action[1]. Preclinical studies have demonstrated its potential as a therapeutic agent for neuropathic and inflammatory pain, with a distinct mechanism of action from current standards of care[1][2]. This guide summarizes the key preclinical findings for this compound and compares its efficacy and safety profile with commonly used analgesics, gabapentin and morphine.
Data Presentation: Preclinical Efficacy in Rodent Pain Models
The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of this compound with gabapentin and morphine in established mouse models of pain.
Table 1: Efficacy in the Acetic Acid-Induced Writhing Test in Mice
The writhing test is a model of visceral inflammatory pain. The endpoint is the number of abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid.
| Compound | Route of Administration | ED₅₀ (mg/kg) [95% C.I.] | Reference |
| This compound | i.p. | 14.7 [10.6-20] | [1][2] |
| Morphine | i.p. | 0.124 [± 0.018] | [3] |
Table 2: Efficacy in the Formalin Test in Mice
The formalin test assesses responses to a continuous, moderate pain stimulus, with two distinct phases: an early, neurogenic phase and a late, inflammatory phase.
| Compound | Route of Administration | ED₅₀ (mg/kg) [95% C.I.] - Late Phase | Reference |
| This compound | i.p. | 0.86 [0.44-1.81] | [1][2] |
| Morphine | s.c. | 3.52 [2.85-4.63] | [4] |
| Gabapentin | i.p. | Effective at 50 mg/kg (over 50% reduction in nociceptive behavior) | [5][6] |
Table 3: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
The CCI model is a widely used model of peripheral neuropathic pain, characterized by mechanical allodynia (pain in response to a non-painful stimulus).
| Compound | Route of Administration | Effective Dose Range (mg/kg) | Observations | Reference |
| This compound | i.p. | 10 - 45 | Dose-dependent reduction in mechanical allodynia. Efficacy at 30-45 mg/kg is comparable to gabapentin at 50 mg/kg. | [1][2] |
| Gabapentin | p.o. | 30 - 100 | Dose-dependent reversal of mechanical allodynia. | [7] |
| Morphine | s.c. | 3 - 10 | Dose-dependent prevention of thermal and mechanical hyperalgesia when administered pre-injury. | [8] |
Experimental Protocols
In Vitro Radioligand Binding Assay for Sigma-2 Receptor
This protocol is used to determine the binding affinity of a compound for the sigma-2 receptor.
-
Tissue Preparation: Rat liver membrane homogenates are prepared as a source of sigma-2 receptors.
-
Incubation: The membrane homogenates (approximately 30-60 µg of protein) are incubated with a radioligand, such as [³H]DTG (5 nM), in the presence of various concentrations of the test compound (e.g., this compound)[9][10]. To assess selectivity, a similar assay is performed for the sigma-1 receptor using guinea pig brain homogenates and a sigma-1 selective radioligand like --INVALID-LINK---pentazocine[11]. For the sigma-2 assay, a masking compound, such as 100 nM (+)-pentazocine, is added to block the binding of [³H]DTG to sigma-1 receptors[9][10].
-
Filtration and Washing: The incubation mixture is filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Acetic Acid-Induced Writhing Test in Mice
This model assesses a compound's ability to reduce visceral inflammatory pain.
-
Animal Preparation: Male ICR mice are used for the study. They are divided into groups, including a vehicle control group, a positive control group (e.g., morphine), and groups receiving different doses of the test compound (e.g., this compound)[12].
-
Drug Administration: The test compound, vehicle, or standard drug is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the acetic acid injection[13][14].
-
Induction of Writhing: A solution of 0.5% - 1% acetic acid is injected intraperitoneally (typically 10-20 mL/kg) to induce a writhing response[12][13].
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (characterized by abdominal muscle contractions and stretching of the hind limbs) is counted for a defined period, usually 5 to 20 minutes[12][14].
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing by the test compound is determined by comparing the mean number of writhes in the treated groups to the vehicle control group. The ED₅₀ value is then calculated.
In Vivo Formalin Test in Mice
This model evaluates a compound's effect on both acute neurogenic and persistent inflammatory pain.
-
Animal Preparation: Mice are acclimated to the testing environment.
-
Drug Administration: The test compound, vehicle, or a standard analgesic is administered prior to the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (typically 1-5% in saline, 20 µL) is injected subcutaneously into the plantar surface of the mouse's hind paw[5][15].
-
Observation: The animal is placed in an observation chamber, and the cumulative time spent licking the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-40 minutes post-injection)[15][16].
-
Data Analysis: The duration of licking in each phase is quantified for each treatment group. The efficacy of the test compound is determined by its ability to reduce the licking time in either or both phases compared to the vehicle control.
In Vivo Chronic Constriction Injury (CCI) Model in Mice
This is a model of peripheral neuropathic pain.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed. Three to four loose ligatures are tied around the nerve[17]. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Post-operative Recovery: Animals are allowed to recover from surgery. The development of neuropathic pain behaviors is typically assessed starting a few days after the surgery.
-
Behavioral Testing (Mechanical Allodynia): Mechanical allodynia is assessed using von Frey filaments. The animal is placed on a wire mesh platform, and calibrated von Frey filaments are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the filament force at which the animal withdraws its paw) is determined. A lower withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
-
Drug Administration and Testing: The test compound, vehicle, or a standard drug like gabapentin is administered, and the paw withdrawal threshold is measured at different time points after administration to assess the anti-allodynic effect of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling interactions of the Sigma-2 Receptor (TMEM97).
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Caption: Logical flow of the development of this compound.
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 6. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Pre-injury administration of morphine prevents development of neuropathic hyperalgesia through activation of descending monoaminergic mechanisms in the spinal cord in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. benchchem.com [benchchem.com]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 17. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
Assessing the Translational Value of CM398: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of CM398, a selective sigma-2 receptor (S2R) ligand, against other analgesics. The information is presented to assess its potential for translation into clinical applications for neuropathic and inflammatory pain.
This compound is a highly selective, orally active S2R ligand with a high affinity (Ki = 0.43 nM) and over 1000-fold selectivity against the sigma-1 receptor.[1] Preclinical studies demonstrate its potential as an analgesic in various mouse models of pain. This guide summarizes the key experimental data, details the methodologies of these studies, and visualizes the proposed signaling pathway and experimental workflows.
Comparative Efficacy of this compound
The analgesic and anti-allodynic effects of this compound have been evaluated in several well-established preclinical pain models. The following tables summarize the quantitative data from these studies, comparing the efficacy of this compound with standard-of-care analgesics, gabapentin and morphine.
| Neuropathic Pain Model: Chronic Constriction Injury (CCI) | | :--- | :--- | | Drug | Dosage | Efficacy | Notes | | this compound | 10-45 mg/kg (i.p.) | Dose-dependently reduced mechanical allodynia. At 45 mg/kg, the effect was equivalent to gabapentin.[2] | A high dose of 45 mg/kg exhibited modest locomotor impairment.[2] | | Gabapentin | 50 mg/kg (i.p.) | Significantly reduced mechanical allodynia.[2] | Standard comparator for neuropathic pain. |
| Inflammatory Pain Model: Acetic Acid-Induced Writhing Test | | :--- | :--- | :--- | | Drug | Dosage | Efficacy (ED50) | | this compound | - | 14.7 mg/kg (i.p.) | | Morphine | - | 0.48 mg/kg (i.p.) |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
| Inflammatory Pain Model: Formalin Test (Late Phase) | | :--- | :--- | :--- | | Drug | Dosage | Efficacy (ED50) | | this compound | - | 0.86 mg/kg (i.p.) | | Morphine | - | 3.91 mg/kg (i.p.) |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below to allow for critical evaluation and replication of the findings.
Chronic Constriction Injury (CCI) Model
This model is used to induce neuropathic pain.
-
Animal Preparation: Male ICR mice (20-25g) are housed under a 12-hour light/dark cycle with free access to food and water and are acclimated for at least one week before surgery.[3]
-
Surgical Procedure:
-
The mouse is anesthetized.
-
An incision is made on the skin of the mid-thigh area (1.0-1.5 cm) to expose the sciatic nerve.[3]
-
The exposed nerve is loosely ligated three times with 1.0-1.5 mm intervals using a 4-0 chromic catgut suture. The ligation is considered loose if it elicits a brief twitch in the ipsilateral hind paw.[3]
-
The muscle and skin are then closed with sutures.[4]
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Mice are placed in a transparent acrylic box on a metal mesh floor and acclimated for 30 minutes.[3]
-
A 1g von Frey filament is applied to the plantar surface of the ipsilateral hind paw until it bends.[3]
-
The stimulation is repeated 10 times with at least 10-second intervals, and the number of paw withdrawals is recorded as a percentage of paw withdrawal frequency (PWF).[3]
-
Acetic Acid-Induced Writhing Test
This is a model of visceral inflammatory pain.
-
Animal Preparation: Swiss-albino mice (20-25g) are randomly divided into groups.[5]
-
Drug Administration: The test compound (this compound), a vehicle control, or a standard drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally 30-60 minutes before the induction of writhing.[6]
-
Induction of Writhing: A 0.6% or 1% acetic acid solution (10 ml/kg body weight) is injected intraperitoneally.[6][7]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (a wave of abdominal muscle contraction followed by stretching of the hind limbs) is counted for a period of 10-20 minutes.[6]
Formalin Test
This model assesses both acute and inflammatory pain.
-
Animal Preparation: Mice are placed in an observation chamber for 20 minutes before the formalin injection for acclimatization.[8]
-
Drug Administration: The test substance is administered (e.g., intraperitoneally) prior to the formalin injection.
-
Induction of Nociception: A dilute formalin solution (e.g., 1% or 2.5% in saline) is injected subcutaneously into the dorsal or plantar surface of the hind paw.[8][9]
-
Observation: The time the animal spends licking the injected paw is recorded. The test has two distinct phases:
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the sigma-2 receptor (S2R), which has been identified as transmembrane protein 97 (TMEM97).[10][11] While the complete signaling cascade is still under investigation, recent studies suggest that the analgesic effects of S2R ligands may be mediated through the inhibition of the Integrated Stress Response (ISR) .[10][11] The ISR is a cellular signaling network activated by various stress conditions, and its inhibition has been linked to pain relief.
Caption: Proposed mechanism of this compound via S2R/TMEM97 and inhibition of the ISR.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for preclinical evaluation of a novel analgesic like this compound and the logical relationship for assessing its translational value.
Caption: A typical workflow for the preclinical evaluation of a novel analgesic compound.
Caption: Logical framework for assessing the translational value of a drug candidate.
Translational Value Assessment
This compound has demonstrated promising efficacy in preclinical models of both neuropathic and inflammatory pain, with a potency that is comparable or, in some cases, superior to standard analgesics like gabapentin and morphine. The proposed mechanism of action through the S2R/TMEM97 receptor and inhibition of the integrated stress response offers a novel target for pain therapeutics.
However, a critical component for assessing its translational value is the availability of human clinical trial data. To date, no clinical trials for this compound have been registered or reported. The modest locomotor impairment observed at higher effective doses in preclinical models also warrants further investigation to determine a safe therapeutic window in humans.
References
- 1. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Gait Analysis in Mice with Chronic Constriction Injury [jove.com]
- 4. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. saspublishers.com [saspublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of CM398
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like CM398 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous waste, is mandatory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, based on established guidelines for handling analogous chemical structures and general laboratory waste.
Data Presentation: Key Disposal Parameters
The following table summarizes the essential parameters for the disposal of this compound, based on general laboratory safety protocols for chemical waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Waste Container | Designated, leak-proof, and chemically compatible container with a secure lid. |
| Labeling | Clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and its systematic name if available), concentration, and date. |
| Storage | Designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials. |
| Disposal Method | Collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. |
| Prohibited Actions | Do not dispose of down the drain, in regular trash, or by evaporation in a fume hood.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the methodology for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Step 1.1: Designate a specific, properly labeled, and chemically compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
Step 1.2: Ensure the container is kept closed except when adding waste to prevent spills and evaporation.[2]
-
Step 1.3: Do not mix this compound waste with other incompatible waste streams.[2]
2. Labeling of Waste Container:
-
Step 2.1: Affix a "Hazardous Waste" label to the container.[2]
-
Step 2.2: Clearly write the full chemical name: "this compound" and/or "1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one".
-
Step 2.3: Indicate the approximate concentration and quantity of the waste.
-
Step 2.4: Record the date when the waste was first added to the container.
3. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Step 3.1: Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste was generated.[3]
-
Step 3.2: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Step 3.3: Ensure the storage area is secure to prevent unauthorized access.[1]
4. Arranging for Final Disposal:
-
Step 4.1: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
-
Step 4.2: Provide the EHS department with all the information on the waste label.
-
Step 4.3: Follow any additional instructions provided by the EHS department for the safe transfer of the waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling CM398
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with CM398. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Chemical and Physical Properties of this compound
This compound is a highly selective sigma-2 receptor ligand.[1] Understanding its basic properties is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₃H₂₉N₃O₃ |
| Molecular Weight | 395.50 g/mol |
| Appearance | Solid Powder |
| CAS Number | 1121931-70-1[1] |
| Solubility | 10 mM in DMSO |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 6 months[2] |
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Remove and dispose of gloves immediately after handling this compound and wash hands thoroughly. |
| Eyes | Safety glasses with side shields or goggles | Eye protection should be worn at all times in the laboratory to protect against splashes. |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | For procedures that may generate dust or aerosols, a properly functioning chemical fume hood is essential. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
